Ethyl 2,2-difluorobutanoate
Description
Significance of Fluorine Incorporation in Organic Molecules
The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This has led to the routine synthesis of fluorinated compounds in pharmaceutical research, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom. numberanalytics.comnih.gov
The substitution of hydrogen with fluorine can profoundly influence a range of molecular characteristics critical for drug design and materials science. bohrium.com
Metabolic Stability: A primary driver for fluorination is to enhance metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it resistant to metabolic cleavage by enzymes, thereby prolonging the half-life of a drug. acs.org Strategically placing fluorine at a metabolically vulnerable site can block oxidation without negatively impacting the molecule's affinity for its target. u-tokyo.ac.jp
Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. numberanalytics.comyoutube.com However, the effect is complex and depends on the extent and location of fluorination. bohrium.comchimia.ch
Acidity and Basicity (pKa): The potent electron-withdrawing nature of fluorine significantly affects the acidity or basicity of nearby functional groups. bohrium.comu-tokyo.ac.jp This modulation of pKa can influence a compound's solubility, absorption, and binding affinity. u-tokyo.ac.jp
Conformational Control: The introduction of fluorine can exert substantial control over a molecule's preferred conformation. bohrium.com This is due to stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, which can stabilize specific spatial arrangements of the molecule, potentially leading to higher target affinity and selectivity. nih.govrsc.org
The growing demand for complex fluorinated molecules has spurred the development of fluorinated building blocks. youtube.comnih.gov These are relatively simple, pre-fluorinated organic compounds that can be readily incorporated into larger, more complex structures. alfa-chemistry.com This strategy offers several advantages over direct fluorination methods, which can be harsh and lack selectivity. nih.gov
Key characteristics of ideal fluorinated building blocks include:
Ready preparation from commercially available starting materials. nih.gov
Ease of handling and stability under normal storage conditions. nih.gov
Broad applicability in a variety of chemical transformations. nih.gov
Fluorinated building blocks, such as fluorinated esters, acids, and heterocycles, provide chemists with a versatile toolkit for the efficient and precise synthesis of novel compounds with tailored properties. alfa-chemistry.comresearchgate.netacs.org
The Gem-Difluoroalkyl Motif as a Key Structural Feature
Among the various fluorinated motifs, the gem-difluoroalkyl group (containing a CF2 unit) holds a special place in synthetic and medicinal chemistry. rsc.org This structural element is found in several successful drugs. rsc.org
The gem-difluoromethylene (CF2) group is widely recognized as a bioisostere for several other functional groups, most notably the carbonyl group (C=O) and the ether oxygen atom (-O-). rsc.orgrsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. sci-hub.se
Carbonyl and Ether Isostere: The CF2 group can mimic the steric and electronic properties of a carbonyl group or an ether linkage. nih.gov This substitution can be a powerful strategy in drug design to modify properties like metabolic stability, as the CF2 group is generally more resistant to biological reduction or cleavage than a ketone or ether. acs.org
The presence of a gem-difluoro group exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. thieme-connect.de
Acidity/Basicity Modulation: This electron-withdrawing effect increases the acidity of adjacent carboxylic acids and decreases the basicity of nearby amines. thieme-connect.denih.gov Studies on functionalized gem-difluorinated cycloalkanes have confirmed that the CF2 moiety lowers the pKa of carboxylic acids and protonated amines. nih.govresearchgate.net
Reactivity Modification: The electronic changes induced by the CF2 group can alter the reactivity of the entire molecule. For instance, a C-O bond adjacent to a CF2 group is stabilized and less susceptible to nucleophilic substitution. thieme-connect.de Conversely, a double bond next to a fluorinated group becomes more electron-deficient. thieme-connect.de This unique reactivity makes gem-difluoro compounds valuable intermediates for a wide range of chemical transformations. rsc.org
Position of Ethyl 2,2-Difluorobutanoate in the Landscape of Fluorinated Esters
This compound (CAS No: 2368-92-5) is a fluorinated building block that exemplifies the principles discussed above. guidechem.com It is a member of the α,α-difluoro ester family, which are valuable precursors in organic synthesis.
Structurally, it is a four-carbon ester with a gem-difluoro group at the alpha position relative to the carbonyl group. This specific placement of the CF2 group significantly influences the ester's properties and reactivity, making it a useful intermediate for synthesizing more complex molecules. For example, its analogs, like ethyl 2,2-difluoroacetate, are used to create bioactive compounds for the pharmaceutical and agrochemical industries. solubilityofthings.com The synthesis of related compounds, such as ethyl 2,2-difluoropropionate, often involves the fluorination of a corresponding keto-ester precursor using reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®). chemicalbook.com
This compound serves as a versatile synthon, providing a reliable method for introducing the 2,2-difluorobutyl moiety into target structures. Its utility is comparable to other fluorinated esters like methyl 3,3-difluorobutyrate, which are also used as intermediates in drug design and polymer science. vulcanchem.comlookchem.com The reactivity of the ester group, combined with the electronic effects of the gem-difluoro motif, allows for a variety of subsequent chemical modifications.
Table of Physicochemical Effects of Fluorination
| Property | Effect of Single Fluorine Substitution | Effect of Gem-Difluoro (CF2) Group |
|---|---|---|
| Metabolic Stability | Generally increases by blocking sites of oxidation. u-tokyo.ac.jp | Significantly increases stability; CF2 is a non-hydrolyzable bioisostere of a ketone. rsc.orgnih.gov |
| Lipophilicity (LogP) | Typically increases, but context-dependent. numberanalytics.combohrium.com | Can be complex; affected by ring size and position. nih.gov |
| Acidity/Basicity (pKa) | Strong electron-withdrawing effect lowers pKa of nearby acids/amines. u-tokyo.ac.jp | Additive pKa-lowering effect compared to monofluorination. sci-hub.senih.gov |
| Conformation | Can induce specific conformations via stereoelectronic effects. nih.gov | Widens bond angles (C-CF2-C > C-CH2-C) and governs local geometry. chemrxiv.org |
| Bond Strength | C-F bond is exceptionally strong (~108 kcal/mol). acs.org | Imparts high chemical and thermal stability. youtube.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-3-6(7,8)5(9)10-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHJMUMSGJEBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2368-92-5 | |
| Record name | ethyl 2,2-difluorobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 2,2 Difluorobutanoate and Analogous α,α Difluorinated Esters
Established Synthetic Pathways to Fluorinated Esters
The synthesis of fluorinated esters is built upon a foundation of fundamental fluorination techniques that have been refined over decades. These established pathways provide the essential tools for introducing fluorine atoms into organic molecules, a task that has historically presented significant challenges to chemists.
Chronological Development of Fluoroester Synthesis
The journey of synthesizing fluoroesters is intertwined with the broader history of organofluorine chemistry. Early efforts dating back to the 1930s involved electrochemical fluorination, a process conducted in liquid hydrogen fluoride (B91410). wikipedia.org The field saw significant expansion starting in the 1950s, driven by the increasing availability of commercial fluorinating agents, which made the incorporation of carbon-fluorine bonds safer and more accessible for general laboratory use. ethernet.edu.et This era marked the beginning of the development of fluorinated pharmaceuticals. ethernet.edu.et
The 1960s witnessed the emergence of N-F compounds as fluorine-transfer reagents. beilstein-journals.orgbeilstein-journals.org For instance, in 1964, perfluoro-N-fluoropiperidine was used to fluorinate the sodium salt of diethyl malonate, although the yield for the difluorinated product was very low at approximately 5%. beilstein-journals.org Subsequent developments led to more efficient N-F reagents. beilstein-journals.orgnih.gov Direct fluorination techniques using elemental fluorine, often diluted with an inert gas at low temperatures, were also explored and improved over time, including methods like aerosol fluorination. researchgate.nettennessee.edudtic.mil The development of these varied fluorinating agents and techniques laid the groundwork for the more targeted synthesis of specific fluoroesters like Ethyl 2,2-difluorobutanoate.
Halogen Exchange Reactions for Fluorine Introduction
Halogen exchange (Halex) reactions represent a cornerstone strategy for introducing fluorine into organic molecules. This method typically involves the substitution of a chlorine or bromine atom with a fluorine atom using a fluoride salt. For the synthesis of α,α-difluorinated esters, this often requires starting with an α,α-dihaloester precursor.
The efficacy of this method is highly dependent on the choice of fluorinating agent and reaction conditions. Various fluoride sources have been employed, including triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) hydrofluoride complex, which have been used to produce diethyl 2-fluoromalonate from its chlorinated precursor. worktribe.comgoogle.com The exchange reaction can be applied to halodifluoromethyl groups to create trifluorinated compounds. chim.it This fundamental approach remains a viable and important pathway for the synthesis of various fluorinated esters.
Direct Synthesis Routes to this compound
More direct and specialized methods have been developed to construct the this compound molecule and its analogs. These routes often involve the use of pre-fluorinated building blocks and specific reaction promoters or catalysts.
Reformatsky-Type Reactions with Fluorinated Precursors
The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, traditionally involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxyester. byjus.comwikipedia.org This reaction can be adapted for the synthesis of fluorinated compounds.
A key precursor for many difluoroester syntheses, ethyl difluoroiodoacetate, can itself be prepared via a Reformatsky-type reaction. koreascience.kr For instance, reacting ethyl bromodifluoroacetate with iodine in the presence of zinc powder in an acetonitrile (B52724) solvent at 0°C can produce ethyl difluoroiodoacetate in high yield. koreascience.kr This organozinc intermediate, often called a Reformatsky enolate, is less reactive than corresponding lithium enolates, which prevents side reactions like self-condensation or addition to the ester group. wikipedia.org The use of iodoacetates in these reactions is often advantageous, and catalytic enantioselective versions of the Reformatsky reaction have been developed using chiral ligands. ua.es
Addition Reactions Employing Ethyl Difluoroiodoacetate
Ethyl difluoroiodoacetate is a valuable reagent for introducing the difluoroacetate (B1230586) moiety into molecules through addition reactions. These reactions often proceed via a radical mechanism. The versatility of this reagent is demonstrated in its ability to react with a variety of unsaturated compounds.
Atom-transfer radical addition (ATRA) is a prominent method where ethyl difluoroiodoacetate adds across double bonds. thieme-connect.de This approach has been used in the synthesis of complex biologically active molecules. thieme-connect.de Furthermore, recent research has shown that under photocatalytic conditions, ethyl difluoroiodoacetate can react with N-homoallyl mesitylenesulfonyl hydrazones, leading to the formation of structurally significant α,α-difluoro-γ-amino acid esters. nih.gov These addition reactions provide a powerful tool for constructing carbon-carbon bonds and incorporating the α,α-difluoroester group.
Cu(0)-Mediated Reactions in the Preparation of Difluorinated Butanoates
Copper(0)-mediated reactions have proven to be highly effective for the synthesis of α,α-difluorinated esters, including butanoate derivatives. These methods often involve the reaction of a halo-difluoroester with an alkene or other coupling partner.
One notable example is the copper-mediated Michael addition of ethyl bromodifluoroacetate to acceptors like ethyl acrylate, a reaction that has been significantly improved by the use of protic additives. thieme-connect.com Another key reaction involves the addition of ethyl difluoroiodoacetate to alkenes, such as trimethylvinylsilane, in the presence of activated copper powder. koreascience.kr This specific reaction, conducted in acetonitrile at 65°C, yields ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate, an important intermediate for synthesizing other complex fluorinated molecules. koreascience.kr The mechanism is believed to involve the formation of a difluoroester radical through a single-electron transfer from the copper metal. mdpi.com
Catalytic Approaches for the Formation of α,α-Difluorinated Esters
Catalytic methods offer an efficient and often more selective route to α,α-difluorinated esters compared to stoichiometric approaches. These methods frequently involve transition metal catalysts that can facilitate the formation of carbon-fluorine bonds under milder conditions and with greater functional group tolerance.
Metal-Catalyzed Fluorination and Fluoroalkylation
A variety of metals have been demonstrated to effectively catalyze the synthesis of α,α-difluorinated esters and related compounds. These reactions often proceed through unique mechanisms dictated by the choice of metal, ligand, and fluorinating agent.
Gold catalysis has emerged as a powerful tool for the synthesis of fluorinated organic molecules. researchgate.net In the context of α,α-difluorinated esters, gold catalysts can activate alkynyl esters towards nucleophilic attack by a fluoride source. For instance, the reaction of alkynyl esters with a combination of a gold catalyst and a fluorinating agent like Selectfluor can lead to the formation of α,α-difluoro-β-keto esters. researchgate.net The reaction mechanism is believed to involve the formation of a gold carbene intermediate. nih.gov This methodology has been shown to be effective for a range of substrates, offering good yields and regioselectivity. nih.gov
A notable approach involves the gold-catalyzed oxyfluorination and oxydifluorination of N-propargyl phthalimides, which serve as precursors to α-fluoro and α,α-difluoro β-phthalimido ketones. researchgate.net The selectivity between monofluorination and difluorination can be controlled by the reaction conditions. researchgate.net Furthermore, gold-catalyzed hydrofluorination of electron-deficient alkynes provides stereoselective access to β-fluoro Michael acceptors. escholarship.org
Table 1: Gold-Catalyzed Fluorination of Alkynyl Esters and Ketones
| Substrate Type | Catalyst System | Fluorinating Agent | Product Type | Ref. |
|---|---|---|---|---|
| Alkynyl Ketones/Esters | Cationic Gold | N-Oxides/HF | 2-Fluoro-1,3-dicarbonyl compounds | nih.gov |
| N-propargyl phthalimides | Gold Catalyst | Selectfluor | α-Fluoro/α,α-difluoro β-phthalimido ketones | researchgate.net |
Palladium catalysis has been instrumental in the development of enantioselective fluorination reactions. Chiral palladium complexes can effectively catalyze the asymmetric monofluorination of α-keto esters, providing access to optically active β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives. nih.gov These reactions often utilize electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
The Sodeoka group developed chiral palladium-BINAP complexes that catalyze the enantioselective fluorination of α-ketoesters with high enantioselectivity. researchgate.net This method is notable for its ability to be performed in alcoholic solvents without stringent exclusion of water. researchgate.net The resulting α-fluoro-α-keto esters can be further transformed into valuable chiral building blocks. beilstein-journals.org
Table 2: Palladium-Catalyzed Enantioselective Fluorination of α-Keto Esters
| Substrate | Catalyst System | Fluorinating Agent | Product | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|
| α-Keto Esters | Chiral Pd-μ-hydroxo complexes | Electrophilic Fluorine Source | β-Fluoro-α-hydroxy esters | 83–95% | beilstein-journals.org |
| α-Keto Esters | Chiral Pd-BINAP complexes | NFSI | α-Fluoro-α-keto esters | Up to 98% | researchgate.net |
Copper catalysts are versatile and have been employed in a variety of fluorination and difunctionalization reactions. Copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroamides provides a route to α,α-difluoro-α-aryl amides. nih.gov This method is tolerant of a wide range of functional groups. nih.gov
Another significant application of copper catalysis is the difunctionalization of gem-difluoroalkenes. A copper-based system can couple gem-difluoroalkenes with phenols under aerobic conditions to yield α,α-difluorinated-α-phenoxyketones. nih.gov Furthermore, copper catalysis can facilitate the insertion of a C-F bond into α-diazocarbonyl compounds using potassium fluoride, offering a pathway to complex α-fluorocarbonyl derivatives. organic-chemistry.org
Table 3: Copper-Catalyzed Difluorination and Related Reactions
| Substrates | Catalyst System | Reagents | Product | Ref. |
|---|---|---|---|---|
| Aryl iodides, α-silyldifluoroamides | CuOAc | KF, 18-crown-6 | α,α-Difluoro-α-aryl amides | nih.gov |
| gem-Difluoroalkenes, Phenols | CuCl₂, 2,2':6',2''-terpyridine | O₂ | α,α-Difluorinated-α-phenoxyketones | nih.gov |
Nickel catalysis has proven effective for the synthesis of fluorinated compounds through various cross-coupling and functionalization reactions. A notable example is the nickel-catalyzed decarboxylative difluoroalkylation of α,β-unsaturated carboxylic acids using fluoroalkyl halides. nih.gov This reaction proceeds with excellent stereoselectivity and functional group tolerance under mild conditions. nih.gov
Furthermore, nickel-catalyzed enantioselective dicarbofunctionalization of 3,3,3-trifluoropropene (B1201522) with tertiary alkyl and aryl iodides provides access to chiral trifluoromethylated compounds. nih.gov Nickel catalysis also enables the α-arylation of α-cyanoacetates through an electrochemical approach. xmu.edu.cn
Table 4: Nickel-Catalyzed Functionalization Reactions
| Reaction Type | Substrates | Catalyst System | Key Features | Ref. |
|---|---|---|---|---|
| Decarboxylative Difluoroalkylation | α,β-Unsaturated carboxylic acids, Fluoroalkyl halides | Nickel catalyst | Broad scope, mild conditions, excellent stereoselectivity | nih.gov |
| Enantioselective Dicarbofunctionalization | 3,3,3-Trifluoropropene, Alkyl/Aryl iodides | Nickel catalyst | High enantioselectivity, good functional group tolerance | nih.gov |
Bismuth-based catalysis has recently emerged as a promising strategy for C-F bond formation. A key development is the bismuth-catalyzed fluorination of aryl boronic esters. mpg.de This process operates through a Bi(III)/Bi(V) redox cycle, a mechanism more commonly associated with transition metals. mpg.deresearchgate.net The reaction utilizes a rationally designed bismuth complex and a mild fluorinating agent. mpg.de
Density functional theory (DFT) calculations have provided insight into the mechanism, which involves transmetalation, oxidative addition, and reductive elimination steps. rsc.org This methodology has been successfully applied to a range of aryl boronic esters, including those with sterically hindered groups. mpg.de
Table 5: Bismuth-Mediated Fluorination of Arylboronic Esters
| Substrate | Catalyst | Fluorinating Agent | Key Mechanistic Steps | Ref. |
|---|
Organocatalytic Strategies for Asymmetric Fluorination
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated molecules, providing an alternative to metal-catalyzed and enzymatic methods. These strategies often rely on the use of small, chiral organic molecules to induce enantioselectivity in the fluorination of prochiral substrates.
Chiral Brønsted Acid and Hydrogen Bonding Catalysis
Chiral Brønsted acids and hydrogen-bonding organocatalysts have proven effective in a variety of asymmetric transformations. rsc.orgresearchgate.net Their utility stems from their ability to activate substrates through protonation or hydrogen bonding, creating a chiral environment that directs the approach of the fluorinating agent. rsc.orgresearchgate.net While strongly acidic chiral Brønsted acids like BINOL-derived phosphoric acids (BPAs) are highly effective for activating basic substrates, their acidity can sometimes be a limitation. acs.org Carboxylic acids, with their intermediate pKa values, offer a complementary approach, capable of activating a different range of substrates. rsc.orgresearchgate.net
Hydrogen-bond donor catalysis, a subset of Brønsted acid catalysis, has also been successfully employed in asymmetric fluorination. nih.gov This strategy involves the use of chiral molecules that can form hydrogen bonds with the substrate, thereby controlling the stereochemical outcome of the reaction. Anion-binding catalysis is a related concept where a chiral catalyst associates with an anion, which can then act as a nucleophile in an enantioselective transformation. nih.gov
A significant advancement in this area is the use of chiral super Brønsted C–H acids, which have demonstrated superior activity and enantioselectivity in various asymmetric reactions, including those relevant to the synthesis of fluorinated compounds. acs.org These catalysts can effectively protonate silyl (B83357) enol ethers, leading to the formation of chiral ketones with high enantiomeric excess. acs.org
Phase-Transfer Catalysis in Fluorination Reactions
Asymmetric phase-transfer catalysis (PTC) is a well-established and powerful methodology for enantioselective halogenation reactions, including fluorination. researchgate.net This technique typically involves a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, which facilitates the transfer of a reactant from one phase to another where the reaction occurs. researchgate.netthieme-connect.de The first asymmetric fluorination using this approach was reported for cyclic β-oxo esters with N-fluorobenzenesulfonimide (NFSI) as the fluorine source, although initial results showed moderate enantioselectivity. thieme-connect.de
The success of PTC in asymmetric fluorination lies in the formation of highly ordered ion pairs and/or hydrogen-bonding interactions between the chiral catalyst, the substrate, and the fluorinating agent. researchgate.net This controlled environment dictates the facial selectivity of the fluorine transfer.
Key developments in this area include:
The use of cinchona alkaloid-derived quaternary ammonium salts for the enantioselective α-fluorination of β-ketoesters. researchgate.net
The design of chiral bifunctional phase-transfer catalysts, which incorporate additional functional groups to enhance stereocontrol. For instance, binaphthyl-based catalysts with bis(diarylhydroxymethyl) substituents have shown high enantioselectivities in the fluorination of cyclic β-keto esters. rsc.org
The application of squaramide-containing phase-transfer catalysts, which leverage the hydrogen-bonding ability of the squaramide moiety to control the stereochemistry of fluorination. researchgate.net
While chiral cation phase-transfer catalysis is more common, the use of chiral anionic catalysts to bring a cationic fluorinating agent into the reaction phase represents a less explored but powerful alternative. google.com This approach has been successfully applied to the enantioselective fluorocyclization of olefins. google.com
| Catalyst Type | Substrate | Fluorinating Agent | Key Feature |
| Cinchona Alkaloid Quaternary Ammonium Salts | β-Keto Esters | NFSI | First example of asymmetric PTC fluorination. researchgate.net |
| Binaphthyl-based Bifunctional Catalysts | Cyclic β-Keto Esters | Not Specified | High enantioselectivities achieved. rsc.org |
| Squaramide-containing Catalysts | β-Keto Esters | Not Specified | Utilizes hydrogen-bonding for stereocontrol. researchgate.net |
| Chiral Anionic Catalysts | Olefins | Cationic Fluorinating Agent | Enables enantioselective fluorocyclization. google.com |
Cinchona Alkaloid Amine-Promoted Reactions
Cinchona alkaloids and their derivatives are highly versatile and powerful organocatalysts in asymmetric synthesis. acs.org Primary amines derived from these alkaloids have been particularly successful in promoting the asymmetric functionalization of carbonyl compounds. acs.org In the context of fluorination, these catalysts can activate substrates through the formation of enamines or iminium ions, which then react with an electrophilic fluorine source.
A notable application is the asymmetric α-fluorination of cyclic ketones, where the cinchona alkaloid-derived primary amine catalyst directs the enantioselective transfer of a fluorine atom from a reagent like N-fluorobenzenesulfonimide (NFSI). acs.org Quantum chemical studies have revealed that the chair-like conformation of a seven-membered ring in the fluorine transfer transition state is crucial for determining the high level of enantiofacial selectivity. acs.org
The mechanism often involves the initial reaction of the cinchona alkaloid with the electrophilic fluorinating agent to form a chiral N-fluoroammonium salt. thieme-connect.deresearchgate.net This in-situ generated chiral fluorinating agent then reacts with the enolate of the carbonyl substrate, leading to the formation of the enantioenriched fluorinated product. thieme-connect.de This method has been successfully applied to a wide range of substrates, including ketone and ester enolates, β-keto esters, and oxindoles. thieme-connect.deresearchgate.net
Furthermore, cinchona alkaloid amines have been employed in one-pot reaction sequences that combine fluorination with other transformations, such as the Robinson annulation, to construct complex fluorinated molecules with multiple stereocenters. nih.govmdpi.com
Organophotoredox Catalysis for Decarboxylative Fluorination of Esters
Organophotoredox catalysis has recently emerged as a mild and powerful strategy for generating radical intermediates under visible light irradiation. This approach has been successfully applied to the decarboxylative fluorination of alkyl redox active esters. oup.comoup.com The reaction typically proceeds through a radical-polar crossover mechanism, where a photoredox catalyst initiates the formation of an alkyl radical from a carboxylic acid derivative. oup.comoup.comnih.gov
In a typical system, a phenothiazine-based organophotoredox catalyst, upon excitation with blue light, reduces a redox active ester to generate an alkyl radical. oup.comresearchgate.net This radical is then oxidized by the persistent phenothiazine (B1677639) radical cation to form a carbocation equivalent. oup.comnih.gov This carbocation can then be trapped by a nucleophilic fluoride source, such as triethylamine trihydrofluoride, to afford the corresponding alkyl fluoride. oup.comoup.com
A key advantage of this method is that it allows for the generation of carbocations under non-acidic and transition-metal-free conditions, enhancing its functional group tolerance. oup.comoup.com This protocol is particularly useful for the synthesis of tertiary and benzylic alkyl fluorides. oup.com The efficiency of the single electron transfer from the photoredox catalyst to the redox active ester can sometimes be facilitated by the presence of a Brønsted acid. researchgate.net This methodology provides a valuable tool for the synthesis of fluorinated molecules in a more environmentally friendly manner. oup.com
| Catalyst System | Substrate | Fluoride Source | Key Mechanism |
| Phenothiazine Organophotoredox Catalyst | Alkyl Redox Active Esters | Triethylamine Trihydrofluoride | Radical-Polar Crossover oup.comoup.com |
| Iridium-based Photoredox Catalyst | Alkyl Redox Active Esters | Triethylamine Trihydrofluoride or [18F]KF | Radical-Polar Crossover oup.com |
| AgNO3 | Aliphatic Carboxylic Acids | SELECTFLUOR® | Radical Fluorination via Ag(III) |
One-Pot Reaction Sequences Incorporating Fluorination
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. In the context of organofluorine chemistry, one-pot sequences that incorporate a fluorination step are highly valuable for the streamlined synthesis of complex fluorinated molecules.
A notable example is the one-pot fluorination and organocatalytic Robinson annulation sequence for the asymmetric synthesis of fluorinated cyclohexenones. nih.govmdpi.com In this process, a β-ketoester can be first fluorinated, and then subjected to a Michael addition with an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclic product. mdpi.com The use of a cinchona alkaloid amine as an organocatalyst in the Robinson annulation step allows for the creation of multiple stereocenters with high enantioselectivity and diastereoselectivity. nih.govmdpi.com
Another efficient one-pot strategy involves a tandem substitution/Krapcho reaction for the synthesis of α-fluorinated esters. acs.org This sequence utilizes a fluoromalonate which undergoes alkylation, and the salt generated as a byproduct in this step facilitates the subsequent decarboxylation (Krapcho reaction) to yield the final product. acs.org This approach is advantageous as it recycles the "waste" salt from the first step as a reagent for the second, and it proceeds under nearly neutral conditions, making it compatible with various functional groups. acs.org
Furthermore, one-pot sequences combining fluorination with Michael additions have been developed. rsc.orgrsc.org For instance, a recyclable fluorous bifunctional cinchona alkaloid-thiourea organocatalyst can promote a one-pot fluorination and asymmetric Michael addition to produce α-fluoro-β-ketoesters with two chiral centers. rsc.org These methodologies highlight the power of integrating fluorination into tandem or sequential reaction cascades to build molecular complexity in a single operation.
Advanced Methods for Introducing Gem-Difluoromethylene Groups
The gem-difluoromethylene (CF2) group is a crucial structural motif in many biologically active compounds, acting as a bioisostere for carbonyl groups, ethers, and other functionalities. thieme-connect.com Consequently, the development of efficient methods for its introduction into organic molecules is of significant interest.
One of the most common approaches is the deoxofluorination of aldehydes and ketones using reagents like diethylaminosulfur trifluoride (DAST). scribd.com This transformation directly converts a C=O group into a CF2 group. scribd.com Other carbonyl derivatives, such as dithioacetals, dithioketals, hydrazones, and oximes, can also serve as precursors for the gem-difluoro group through various fluorinative transformations. scribd.com
A powerful alternative to the fluorinating reagent approach is the "CF2-synthon" strategy, which involves the use of building blocks that already contain the difluoromethylene unit. scribd.com Examples of such synthons include 3-bromo-3,3-difluoropropene, which can react with aldehydes to introduce a gem-difluoromethyl-containing group. thieme-connect.com
Recent advancements have focused on the functionalization of gem-difluoroalkenes, which are readily accessible fluorinated building blocks. nih.gov While many reactions of gem-difluoroalkenes result in the loss of a fluorine atom, fluorine-retentive strategies are becoming more prevalent. nih.gov These methods include electrophilic, nucleophilic, and radical additions to the double bond, as well as transition metal-catalyzed reactions. nih.gov
A straightforward protocol for synthesizing carboxylic esters containing a gem-difluoromethylene unit involves the regioselective addition of carboxylic acids to β,β-difluoroacrylates under thermal conditions, without the need for catalysts or additives. acs.org This method allows for the construction of RCO2–CF2 bonds from readily available starting materials. acs.org
| Method | Precursor | Reagent/Catalyst | Key Feature |
| Deoxofluorination | Aldehydes, Ketones | DAST | Direct conversion of C=O to CF2. scribd.com |
| CF2-Synthon Approach | Aldehydes | 3-Bromo-3,3-difluoropropene/Indium | Introduction of a pre-formed CF2 unit. thieme-connect.com |
| Addition to gem-Difluoroalkenes | β,β-Difluoroacrylates | Carboxylic Acids (thermal) | Catalyst-free formation of RCO2–CF2 bonds. acs.org |
| Functionalization of Carbonyl Derivatives | Dithioacetals, Hydrazones | Fluorinating Agents | Alternative to direct ketone fluorination. scribd.com |
Use of Difluorinated Silyl Enol Ethers (DFSEEs) as Building Blocks
Difluorinated silyl enol ethers (DFSEEs) have emerged as versatile and powerful building blocks for the incorporation of the gem-difluoroalkylated carbonyl group into a wide array of organic molecules. sioc-journal.cn These reagents serve as key intermediates in various synthetic transformations, including aldol, Mannich, arylation, and cycloaddition reactions. sioc-journal.cnacs.org The general structure of a silyl enol ether consists of an enolate bonded through its oxygen atom to a silyl group. wikipedia.org
The synthesis of DFSEEs can be readily achieved from common starting materials. For instance, they can be easily obtained from trifluoromethyl ketones or prepared in nearly quantitative yields by treating trifluoroacetyltriphenylsilane with Grignard reagents. acs.orgrsc.org
Despite their synthetic utility, the reactivity of DFSEEs presents unique challenges. The strong electron-withdrawing effect of the two fluorine atoms decreases the nucleophilicity of the α-carbon, making reactions with electrophiles more difficult compared to their non-fluorinated counterparts. acs.orgacs.org Overcoming this requires the use of highly reactive electrophiles or catalytic activation. acs.orgrsc.org
One effective strategy is the hexafluoroisopropanol (HFIP)-promoted hydrodifluoroalkylation of substrates like vinyl ethers. acs.org In this reaction, HFIP acts as a proton source to generate an oxocarbenium intermediate from the vinyl ether, which is then sufficiently electrophilic to react with the DFSEE. acs.org This provides an efficient pathway to gem-difluorinated ethers, which can be precursors to α,α-difluorinated esters. acs.org Another powerful method is the copper-catalyzed enantioselective Mukaiyama-aldol reaction of DFSEEs with acylpyridine N-oxides, which yields chiral tertiary alcohols containing the α,α-difluoro carbonyl motif. rsc.org
| Reaction | Substrate (Vinyl Ether) | DFSEE | Conditions | Product | Yield | Reference |
| Hydrodifluoroalkylation | 2,3-Dihydrofuran | (1,1-Difluoro-2-phenyl-2-(trimethylsilyloxy)ethene) | HFIP, 40 °C, 12 h | 2-(2,2-Difluoro-2-phenylacetyl)tetrahydrofuran | 95% | acs.org |
| Hydrodifluoroalkylation | 3,4-Dihydro-2H-pyran | (1,1-Difluoro-2-phenyl-2-(trimethylsilyloxy)ethene) | HFIP, 40 °C, 12 h | 2-(2,2-Difluoro-2-phenylacetyl)tetrahydropyran | 94% | acs.org |
| Hydrodifluoroalkylation | Ethyl vinyl ether | (1,1-Difluoro-2-phenyl-2-(trimethylsilyloxy)ethene) | HFIP, 40 °C, 12 h | 1-Ethoxy-3,3-difluoro-1-phenylpropan-2-one | 85% | acs.org |
Decarboxylative Strategies for Fluorine Introduction
Decarboxylative coupling reactions represent a modern and powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org These methods are advantageous as they often utilize readily available and inexpensive carboxylic acids as starting materials, proceeding under mild conditions and releasing carbon dioxide as the only byproduct. nih.gov This strategy has been effectively adapted for fluorination reactions to access valuable organofluorine compounds. nih.gov
A particularly relevant method is the silver-catalyzed decarboxylative fluorination of carboxylic acids. nih.govbeilstein-journals.org In a typical reaction, an aliphatic carboxylic acid is treated with an electrophilic fluorine source, such as Selectfluor®, in the presence of a silver(I) catalyst (e.g., AgNO₃). nih.govacs.org The proposed mechanism involves the formation of a carboxyl radical after a single electron transfer event with the silver catalyst. This radical readily loses CO₂ to generate an alkyl radical, which is then trapped by the fluorine source to yield the fluorinated product. nih.gov
This approach has been successfully applied to the synthesis of di- and trifluoromethylarenes from α,α-difluoro- and α-fluoroarylacetic acids, respectively. nih.govacs.org Furthermore, by carefully selecting the base and solvent, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives can be tuned to selectively produce either gem-difluoroalkanes or α-fluorocarboxylic acids. organic-chemistry.orgorganic-chemistry.org This chemoselectivity and tolerance for various functional groups make decarboxylative fluorination a versatile tool for synthesizing complex fluorinated molecules. organic-chemistry.orgorganic-chemistry.org
| Reaction | Substrate (Carboxylic Acid) | Fluorinating Agent | Catalyst | Conditions | Product | Yield | Reference |
| Decarboxylative Fluorination | 4-Methoxyphenyl-difluoroacetic acid | Selectfluor® | AgNO₃ (10 mol%) | Acetone/H₂O, 50 °C | 1-(Difluoromethyl)-4-methoxybenzene | 85% | acs.org |
| Decarboxylative Fluorination | 4-Nitrophenyl-difluoroacetic acid | Selectfluor® | AgNO₃ (10 mol%) | Acetone/H₂O, 50 °C | 1-(Difluoromethyl)-4-nitrobenzene | 91% | acs.org |
| Decarboxylative Fluorination | 2-Naphthyl-difluoroacetic acid | Selectfluor® | AgNO₃ (10 mol%) | Acetone/H₂O, 50 °C | 2-(Difluoromethyl)naphthalene | 84% | acs.org |
| Decarboxylative Fluorination | Phenyl-fluoroacetic acid | Selectfluor® | AgNO₃ (10 mol%) | Acetone/H₂O, 50 °C | (Difluoromethyl)benzene | 78% | acs.org |
Reactivity Profiles and Mechanistic Elucidation of Ethyl 2,2 Difluorobutanoate Derivatives
Enolate Chemistry of α,α-Difluorinated Esters
The introduction of two fluorine atoms at the α-position of an ester, as seen in ethyl 2,2-difluorobutanoate, significantly influences the properties and reactivity of the corresponding enolate. These fluorine atoms exert strong electron-withdrawing inductive effects, which increase the acidity of the α-hydrogens, facilitating enolate formation. However, the reactivity of the resulting difluorinated enolate is a complex interplay of these inductive effects, steric hindrance, and the nature of the counterion and reaction conditions.
The formation of an enolate from an unsymmetrical ketone can lead to two different regioisomeric enolates. The regioselectivity of this deprotonation is governed by the principles of kinetic and thermodynamic control. youtube.com
Thermodynamic Control : This pathway favors the formation of the most stable product. ochemacademy.com For enolates, this is typically the more substituted enolate, as the double bond is stabilized by a greater number of alkyl groups, analogous to Zaitsev's rule for alkenes. udel.edumasterorganicchemistry.com Thermodynamic conditions are achieved using a small, strong base at higher temperatures with longer reaction times, which allows the enolates to equilibrate and the more stable isomer to predominate. ochemacademy.commasterorganicchemistry.com
Kinetic Control : This pathway favors the formation of the product that is formed fastest. udel.edu Deprotonation occurs at the least sterically hindered α-carbon, leading to the less substituted, and generally less stable, enolate. youtube.com These conditions are typically achieved by using a strong, sterically hindered base, such as Lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) and with short reaction times. ochemacademy.com The deprotonation under these conditions is rapid, quantitative, and irreversible, effectively "locking" the enolate in its kinetic form. udel.edu
In the context of α,α-difluorinated esters like this compound, the principles remain the same, although the electronic effects of the fluorine atoms add another layer of complexity. The choice of base and reaction conditions is crucial for controlling the regiochemical outcome of subsequent reactions.
Table 1: Conditions for Selective Enolate Formation
| Control Type | Base Characteristics | Temperature | Reaction Time | Predominant Product |
| Kinetic | Strong, bulky (e.g., LDA) | Low (~ -78°C) | Short (< 1 hour) | Less substituted enolate |
| Thermodynamic | Strong, small (e.g., NaH, NaOEt) | High (Room temp. or above) | Long (> 20 hours) | More substituted enolate |
This table is based on general principles of enolate formation. ochemacademy.com
Difluorinated ester enolates are versatile nucleophiles in carbon-carbon bond-forming reactions. masterorganicchemistry.com Despite the electron-withdrawing nature of the fluorine atoms, which can decrease the nucleophilicity of the α-carbon, these enolates readily participate in a variety of transformations. libretexts.org The reaction pathway often depends on the electrophile and reaction conditions.
Enolates are effective nucleophiles in SN2 reactions with alkyl halides, leading to the formation of a new C-C bond at the α-position. libretexts.orgucalgary.ca This alkylation process is a cornerstone of organic synthesis for building more complex carbon skeletons. fiveable.me The reaction is most efficient with primary and methyl halides, as tertiary halides tend to undergo elimination. libretexts.orgucalgary.ca The use of a strong base like LDA is often preferred to ensure complete conversion of the ester to its enolate form, preventing side reactions. libretexts.org For difluorinated systems, these alkylations provide access to compounds with a difluorinated quaternary carbon center. researchgate.net
Table 2: Representative SN2 Alkylation of Ester Enolates
| Ester Type | Base | Electrophile | Product Type | Ref. |
| β-keto ester | CH₃CH₂O⁻ | Alkyl Halide | α-alkylated β-keto ester | masterorganicchemistry.com |
| Diethyl malonate | NaOEt | Alkyl Halide | α-alkylated malonic ester | libretexts.org |
| α-fluoro β-keto ester | Phosphine catalyst | Allenoates | β-addition product | researchgate.net |
Difluorinated ester enolates can serve as nucleophiles in aldol (B89426) and Mannich-type reactions. In the Aldol reaction , the enolate adds to an aldehyde or ketone electrophile. pharmacy180.com The Mannich reaction involves the addition of the enolate to an imine or its equivalent. researchgate.net These reactions are powerful methods for constructing β-hydroxy and β-amino carbonyl compounds, respectively. The development of asymmetric Mannich reactions using difluorinated silyl (B83357) enol ethers as nucleophiles has enabled the synthesis of enantioenriched fluoroalkyl-functionalized molecules. nih.gov The in situ generation of cyclic fluorinated enolates has been shown to be effective in asymmetric aldol and Mannich additions. acs.orgresearchgate.net
The palladium-catalyzed α-arylation of carbonyl compounds is a significant method for forming C-C bonds between an aromatic carbon and an α-carbon. acs.orgorganic-chemistry.org This transformation has been extended to fluorinated enolates, providing a route to α-aryl-α,α-difluorocarbonyl compounds. acs.org Similarly, palladium-catalyzed allylic alkylation allows for the introduction of an allyl group at the α-position of the difluorinated ester. uni-saarland.de These reactions tolerate a wide range of functional groups on the aryl or allyl partner. acs.org
Table 3: Catalytic Arylation and Allylation of Difluorinated Enolates
| Reaction Type | Catalyst System | Electrophile | Key Feature | Ref. |
| α-Arylation | Palladium / P(t-Bu)Cy₂ | Aryl Bromides/Chlorides | Tolerates various functional groups | acs.org |
| α-Arylation | Palladium / Difluorphos | Aryl Triflates | Highly enantioselective | nih.govberkeley.edu |
| Allylic Alkylation | Palladium / Chiral Ligands | Allylic Carbonates | Enantioselective C-C bond formation | uni-saarland.de |
Enolates can act as nucleophiles in conjugate addition (or Michael) reactions, attacking the β-position of α,β-unsaturated carbonyl compounds. chemtube3d.commasterorganicchemistry.comwikipedia.org For this reaction to be successful, conditions must be chosen that allow for the reversible direct addition to the carbonyl group, enabling the thermodynamically favored conjugate addition product to form. chemtube3d.com This method is a powerful tool for forming 1,5-dicarbonyl compounds.
Olefination reactions , such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, transform carbonyl compounds into alkenes. uniurb.it While these reactions typically involve phosphorus ylides, related transformations can utilize difluorinated ester enolates or their derivatives. For example, organotitanium reagents like the Tebbe or Petasis reagents are capable of converting esters, which are typically unreactive in standard olefination conditions, into vinyl ethers.
Nucleophilic Reactivity of Difluorinated Ester Enolates
Protonation and Halogenation at the α-Carbon
The reactivity of the α-carbon in this compound is profoundly influenced by the presence of the adjacent gem-difluoro moiety. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which significantly increases the acidity of the hydrogen atoms on the α-carbon (the methylene (B1212753) group, -CH₂-). Compared to non-fluorinated esters like ethyl butanoate, which have an α-proton pKa of approximately 25, the α-protons of this compound are considerably more acidic. libretexts.orgucalgary.ca This enhanced acidity facilitates deprotonation to form a resonance-stabilized enolate ion. fiveable.memasterorganicchemistry.com
The mechanism of halogenation at this α-position is dependent on the pH of the reaction medium.
Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. The initial step is the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. youtube.com This enol, acting as a nucleophile, then attacks the halogen (e.g., Br₂). A final deprotonation step yields the α-monohalogenated product. A key characteristic of the acid-catalyzed mechanism is that it typically stops after a single halogenation. youtube.com The introduction of an electronegative halogen atom deactivates the carbonyl group towards further protonation, thus inhibiting the formation of a second enol intermediate. youtube.com
Base-Promoted Halogenation : Under basic conditions, the reaction occurs via an enolate intermediate. A base removes one of the acidic α-protons to form the enolate, which then acts as a potent nucleophile, attacking the halogen. mnstate.edu Unlike the acid-catalyzed process, base-promoted halogenation is difficult to stop at the monosubstitution stage. The introduction of the first halogen atom further increases the acidity of the remaining α-proton due to its inductive effect. mnstate.edu Consequently, the monohalogenated product is deprotonated more rapidly than the starting material, leading to fast subsequent halogenation. If two equivalents of halogen are used, the reaction is expected to yield the α,α-dihalogenated product.
Stereochemical Implications in Enolate Reactions
The stereochemical outcome of reactions involving the enolate of this compound derivatives is largely governed by the geometry of the enolate itself. When a chiral center is present at the α-carbon, the formation of either the (Z)- or (E)-enolate will dictate the diastereoselectivity of subsequent reactions, such as alkylations or aldol additions. scribd.com
The geometry of the enolate is determined during the deprotonation step and is influenced by several factors, including the steric bulk of the substituents, the base used, and the presence of additives. For typical esters, the transition state leading to the (E)-enolate is often favored to minimize steric interactions. scribd.com However, the specific influence of the 1,1-difluoroethyl group (-CF₂CH₃) in a substituted version of this compound would be a critical factor.
In a stereoselective aldol reaction, a (Z)-enolate generally leads to the syn-aldol product, whereas an (E)-enolate typically yields the anti-aldol product. This stereochemical control is a cornerstone of modern asymmetric synthesis. The ability to selectively generate one enolate isomer over the other is crucial for controlling the stereochemistry of the final product. scribd.comacs.org While specific studies on the enolate of this compound are not prevalent, the principles established for other ester enolates provide a robust framework for predicting its behavior. acs.org
Electrophilic Reactivity of the Ester Moiety
The ester moiety of this compound serves as an electrophilic center, primarily at the carbonyl carbon. The reactivity of this center is significantly enhanced by the strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms at the α-position. This effect polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart.
This enhanced electrophilicity is evident in several key reactions:
Nucleophilic Acyl Substitution : This is the characteristic reaction of esters. A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of the ethoxide (-OEt) leaving group. Due to the electronic influence of the fluorine atoms, these reactions are generally faster for this compound than for ethyl butanoate. Common examples include:
Hydrolysis (Saponification) : Reaction with a base like sodium hydroxide yields the sodium salt of 2,2-difluorobutanoic acid and ethanol.
Aminolysis : Reaction with ammonia or primary/secondary amines produces 2,2-difluorobutanamides.
Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the ethyl group for the new alkyl group.
Reduction : The ester can be reduced to an alcohol.
To Primary Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 2,2-difluorobutan-1-ol. The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol.
To Aldehyde : The reduction can be stopped at the aldehyde stage (2,2-difluorobutanal) by using a less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Specific Reaction Mechanisms Involving the Gem-Difluoro Moiety
The gem-difluoro group imparts unique reactivity to the molecule, enabling transformations that are not possible for simple alkyl esters.
C–F Bond Activation and β-Fragmentation
While carbon-fluorine bonds are notoriously strong, selective activation of a single C-F bond in gem-difluoro compounds can be achieved under specific conditions, often involving photochemistry or transition-metal catalysis. For molecules like this compound, photochemical methods can induce a single-electron transfer to the molecule, generating a radical anion.
This highly reactive intermediate can then undergo fragmentation. One plausible pathway is β-fragmentation , a process common in radical chemistry and mass spectrometry where a bond beta to the radical center cleaves. youtube.commiamioh.edu In the context of the this compound radical anion (where the radical is localized on the carbonyl group), the Cα–Cβ bond (the bond between the CF₂ carbon and the adjacent CH₂ of the ethyl group) is in the beta position. Cleavage of this bond would result in the formation of a stable difluoroenolate anion and an ethyl radical. This fragmentation pathway offers a route to functionalize the molecule by leveraging the unique electronic properties of the gem-difluoro group.
Radical-Type Difluoroalkylation
Derivatives of this compound are potent precursors for radical-type difluoroalkylation reactions. Specifically, ethyl 2-bromo-2,2-difluoroacetate is widely used to generate the (ethoxycarbonyl)difluoromethyl radical (•CF₂CO₂Et). This radical can be produced under various conditions, including the use of reducing agents like sodium dithionite (Na₂S₂O₄) or through visible-light photoredox catalysis.
Once generated, this electrophilic radical readily adds to unsaturated systems such as alkenes and alkynes. The general mechanism involves:
Radical Generation : Homolytic cleavage of the C-Br bond to form the •CF₂CO₂Et radical.
Radical Addition : The radical adds across a C=C double bond, forming a new C-C bond and generating a new alkyl radical intermediate.
Propagation/Termination : This new radical can then abstract a hydrogen atom from a donor, or be trapped by another species to form the final product.
This methodology is a powerful tool for introducing the synthetically valuable -CF₂CO₂Et moiety into organic molecules. The reaction conditions can often be tuned to control the final product, for instance, leading to either hydro-difluoroalkylation or the formation of a new double bond depending on the choice of base and solvent.
| Reagent | Substrate | Catalyst/Initiator | Product Type | Ref. |
| Ethyl 2-bromo-2,2-difluoroacetate | Vinyl Ethers | Na₂S₂O₄ | Difluoroacetyl-substituted acetals | acs.orgresearchgate.net |
| Ethyl 2-bromo-2,2-difluoroacetate | Unactivated Alkenes | fac-Ir(ppy)₃ (Photocatalyst) | Hydro-difluoroalkylated alkanes | acs.org |
| Ethyl 2-bromo-2,2-difluoroacetate | α-Cyclopropylstyrenes | [Ir(dtbbpy)(ppy)₂]PF₆ (Photocatalyst) | Partially hydrogenated naphthalenes | acs.org |
Cascade Reactions Initiated by Difluoro Esters
The radical species generated from difluoro esters can serve as the initiating step for elegant cascade reactions, allowing for the rapid construction of complex molecular architectures in a single pot. A cascade reaction is a sequence of intramolecular transformations that occur consecutively, triggered by a single event.
A prime example is the difluoroalkylation/C–H annulation cascade . acs.org In this process, the photoredox-catalyzed generation of a •CF₂(CO₂Et) radical from ethyl 2-bromo-2,2-difluoroacetate initiates the sequence.
The radical adds to a substrate containing both an alkene (e.g., a cyclopropyl olefin) and an aromatic ring.
The initial radical addition triggers a series of events, such as the ring-opening of the cyclopropane.
The resulting radical intermediate then undergoes an intramolecular cyclization onto the nearby aromatic ring (an annulation).
A final oxidation and deprotonation step rearomatizes the system and yields a complex polycyclic product.
These cascade reactions are highly efficient, creating multiple bonds and stereocenters in one operation, and demonstrate the synthetic utility of difluoro esters as triggers for advanced chemical transformations. nih.govrsc.org
Mechanistic Studies of Catalytic Transformations
The reactivity of this compound and its derivatives is significantly influenced by the presence of the gem-difluoro group at the α-position. This structural feature imparts unique electronic properties that are exploited in various catalytic transformations. Mechanistic studies have been crucial in understanding the reaction pathways, allowing for the optimization of conditions and the development of new synthetic methods.
Transition Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis provides powerful tools for the functionalization of α,α-difluoroesters. Palladium-based catalysts are particularly prominent in these transformations, often operating through a Pd(0)/Pd(II) catalytic cycle. The mechanisms typically involve key steps such as oxidative addition, migratory insertion, and reductive elimination.
A common strategy involves the palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination. nih.gov In a hypothetical reaction between an N-substituted indole and a derivative of this compound containing a diazo group, the mechanism is proposed to initiate with the formation of a palladium-carbene complex. The indole then acts as a nucleophile, adding to the carbene to form a palladium-containing intermediate. This intermediate can then undergo β-fluoride elimination, a step driven by the formation of a stable C=C double bond and a fluoride-ligated palladium species, to yield the difluorovinyl-substituted product and regenerate the active Pd(II) catalyst. nih.gov
Another important mechanistic pathway is the palladium-catalyzed cross-coupling of gem-difluoroalkenes, which can be analogues of this compound derivatives. These reactions often proceed via a β-fluoroalkylmetal intermediate that readily undergoes β-fluoride elimination to form a monofluorinated alkene product. nih.gov For instance, a highly stereoselective hydrodefluorination of tetrasubstituted gem-difluoroalkenes has been achieved using a Pd(PPh₃)₄ catalyst. The mechanism is believed to involve an ester-directed oxidative addition of a C-F bond to the Pd(0) center, which dictates the stereochemical outcome of the reaction. acs.org
More recently, the chemistry of palladium(II) difluorocarbene complexes has been explored. These reactive intermediates can be generated from chlorodifluoroacetate salts. The catalytic cycle involves the oxidative addition of an electrophile (like an allyl trifluoroacetate) to a Pd(0) species, followed by the release of difluorocarbene from the salt to form an [E-Pd(II)(Lₙ)]=CF₂ complex. A subsequent rapid migratory insertion of the difluorocarbene leads to the formation of gem-difluoroalkene products. chinesechemsoc.org
| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Fluorinated Diazoalkanes | Pd-carbene formation, β-fluoride elimination | gem-Difluoro Olefins | nih.gov |
| Pd(PPh₃)₄ / Me₂PhSiH | Tetrasubstituted gem-Difluoroalkenes | Ester-directed C-F bond oxidative addition | (E)-Monofluoroalkenes | acs.org |
| Pd(0) / Chlorodifluoroacetate Salt | Allyl Trifluoroacetates | Formation of [Pd(II)]=CF₂ complex, migratory insertion | gem-Difluoroalkenes | chinesechemsoc.org |
| Cu(I) / Xantphos / (Bpin)₂ | Aliphatic gem-Difluoroalkenes | Defluoroborylation | α-Boryl-α-fluoroalkenes | nih.gov |
Organocatalytic Cycle Investigations
Organocatalysis offers a metal-free alternative for the asymmetric transformation of carbonyl compounds. For derivatives of this compound, the α-protons are rendered less acidic by the strong electron-withdrawing fluorine atoms compared to their non-fluorinated counterparts, presenting a challenge for reactions proceeding via enolate intermediates. However, appropriate catalysts can facilitate these transformations.
A plausible organocatalytic cycle for a reaction involving an this compound derivative is the Michael addition to an α,β-unsaturated aldehyde. This reaction can be catalyzed by a chiral secondary amine, such as a derivative of proline. The catalytic cycle would begin with the formation of a nucleophilic enamine between the catalyst and the α,β-unsaturated aldehyde. Concurrently, a base would deprotonate the α,α-difluoroester to generate a difluorinated enolate. This enolate would then stereoselectively attack the enamine intermediate. Subsequent hydrolysis of the resulting iminium ion would release the final product and regenerate the chiral amine catalyst, thus completing the catalytic cycle.
While the direct enantioselective α-fluorination of aldehydes has been well-established using enamine catalysis, the use of α,α-difluoroesters as nucleophiles is less common but mechanistically feasible. nih.gov In such systems, a chiral catalyst, like an imidazolidinone, activates the aldehyde by forming an enamine, which then attacks an electrophilic fluorine source. nih.gov By analogy, a chiral Brønsted base or a Lewis base catalyst could be employed to generate a chiral enolate from this compound, which could then react with various electrophiles. Cinchona alkaloids, for example, have been effective in catalyzing the α-amination of α-substituted α-cyanoacetates, demonstrating their ability to control the stereochemistry of reactions involving α-protons adjacent to electron-withdrawing groups. nih.gov
| Catalyst Type | Activation Mode | Potential Transformation | Mechanistic Role of Catalyst | Reference Analogy |
|---|---|---|---|---|
| Chiral Secondary Amines (e.g., Proline derivatives) | Enamine / Iminium Catalysis | Michael Addition (as electrophile partner) | Forms transient enamine/iminium with co-reactant | nih.gov |
| Chiral Brønsted Bases (e.g., Cinchona Alkaloids) | Enolate Formation | Michael Addition, Aldol Reaction (as nucleophile) | Stereoselective deprotonation and enolate stabilization | nih.gov |
| Chiral Phosphoric Acids | Brønsted Acid Catalysis | N-H Insertion | Protonation of substrate to form a reactive ion pair | rsc.org |
| Imidazolidinones | Enamine Catalysis | Reaction with electrophiles | Forms a nucleophilic enamine intermediate | nih.gov |
Radical-Polar Crossover Mechanisms
Radical-polar crossover reactions represent a modern strategy in synthesis, merging the reactivity of radical intermediates with the transformations of ionic species, often enabled by photoredox catalysis. This approach is particularly effective for the functionalization of fluorinated compounds.
A typical radical-polar crossover mechanism involving a derivative of this compound, such as ethyl 2-bromo-2,2-difluorobutanoate, can be initiated by visible light photoredox catalysis. thieme-connect.de The cycle starts with the excitation of a photocatalyst (e.g., fac-[Ir(ppy)₃]) by light. The excited photocatalyst can engage in a single electron transfer (SET) with the difluoroester substrate. This can lead to the reductive cleavage of the carbon-halogen bond, generating an α,α-difluoroalkyl radical.
This electrophilic radical can then add to an alkene (a Giese-type addition) to form a new carbon-carbon bond and a new radical intermediate. rsc.org This intermediate is then oxidized by the photocatalyst system in a second SET event, converting the radical into a carbocation. This "radical-to-polar" crossover is a key step. The resulting carbocation can be trapped by a wide range of nucleophiles (e.g., water, alcohols, amines), leading to the difunctionalization of the starting alkene. ohsu.edu This sequence allows for the construction of complex molecules with high levels of control and functional group tolerance under mild conditions. rsc.orgrsc.org
| Step | Process | Description | Key Intermediate | Reference |
|---|---|---|---|---|
| 1. Initiation | Photocatalyst Excitation | A photocatalyst absorbs visible light to reach an excited state. | Excited Photocatalyst [PC*] | rsc.org |
| 2. Radical Generation | Single Electron Transfer (SET) | The excited photocatalyst reduces a precursor (e.g., ethyl 2-bromo-2,2-difluorobutanoate) to generate an α,α-difluoroalkyl radical. | α,α-Difluoroalkyl Radical | rsc.org |
| 3. Radical Addition | Giese-type Addition | The generated radical adds across the double bond of an alkene. | Giese Adduct Radical | ohsu.edu |
| 4. Crossover | Oxidative SET | The adduct radical is oxidized to a carbocation by the photocatalyst system. | Carbocation | rsc.org |
| 5. Termination | Nucleophilic Trapping | A nucleophile attacks the carbocation to form the final product. | Functionalized Product | ohsu.edu |
Despite a comprehensive search for scientific literature, detailed computational and theoretical investigations focusing specifically on this compound (CAS Number: 2368-92-5) are not publicly available. Searches were conducted using the compound name, its chemical formula, and its CAS number in conjunction with specific keywords related to the requested analyses, such as "quantum chemical calculations," "DFT," "conformational analysis," "frontier molecular orbital," "molecular electrostatic potential," "NBO analysis," and "Fukui function."
The requested analyses represent standard computational chemistry techniques used to evaluate the properties and reactivity of molecules. However, it appears that "this compound" has not been the subject of published, in-depth theoretical studies that would provide the specific data required to populate the outlined article structure.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for each specified subsection for this particular compound. Providing such an article would require access to primary research data that is not present in the accessible scientific literature.
Computational and Theoretical Investigations of Ethyl 2,2 Difluorobutanoate
Quantum Chemical Calculations (DFT, TD-DFT)
Reaction Mechanism Studies through Transition State Analysis
Computational chemistry offers powerful tools for elucidating complex reaction mechanisms, with transition state (TS) theory being a cornerstone of this analysis. sumitomo-chem.co.jpescholarship.org For a reaction involving Ethyl 2,2-difluorobutanoate, density functional theory (DFT) is a common method used to map out the potential energy surface, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.net A transition state is a specific configuration along the reaction coordinate that is at a maximum in energy; it represents the energy barrier that must be overcome for a reaction to proceed. sumitomo-chem.co.jp
The process involves full geometry optimization of the ground state (reactants) and products, followed by locating the transition state structure, which is a first-order saddle point on the potential energy surface. academicjournals.org This TS is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. academicjournals.org The energy difference between the reactants and the transition state is the activation energy (ΔG*), a key parameter that governs the reaction rate. sumitomo-chem.co.jp
For example, in nucleophilic substitution (SN2) reactions, computational analysis can model the backside attack of a nucleophile on the substrate, leading to a transition state where the carbon center is pentacoordinate before inverting its configuration. researchgate.netmdpi.com Studies on similar haloalkanes show that the potential energy surface for such reactions in the gas phase often features a double-well profile, with initial and final complexes flanking the central transition state. researchgate.net The calculated activation energies and reaction energies provide quantitative measures of reactivity. sumitomo-chem.co.jp
Table 1: Illustrative Activation and Reaction Energies for a Generic SN2 Reaction (Calculated via DFT) This table provides example data typical of what would be calculated for a reaction involving this compound. The values are for illustrative purposes.
| Parameter | Energy (kcal/mol) | Description |
| ΔG* | 24.8 | The Gibbs free energy of activation, representing the kinetic barrier for the reaction. sumitomo-chem.co.jp |
| ΔGr | -15.2 | The Gibbs free energy of reaction, indicating the thermodynamic favorability (negative value implies spontaneity). |
| Complex 1 Energy | -5.5 | Stabilization energy of the initial complex formed between the nucleophile and the substrate. |
| Complex 2 Energy | -4.8 | Stabilization energy of the final complex between the product and the leaving group. |
Investigation of Solvent Effects on Electronic Spectra
The electronic absorption spectrum of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. koreascience.kr Computational methods are widely used to investigate and predict these solvent effects on molecules like this compound. These methods can help understand how solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, alter the energy of electronic transitions. iosrjournals.orgmdpi.com
A common approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), in conjunction with quantum chemical calculations like Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.comniscpr.res.in These models treat the solvent as a continuous medium with a defined dielectric constant, calculating the solute's electronic structure within a cavity in this medium. niscpr.res.in
The effect of the solvent is observed as a shift in the maximum absorption wavelength (λmax). A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. iosrjournals.org For instance, n→π* transitions often exhibit a hypsochromic shift with increasing solvent polarity. iosrjournals.org In some cases, particularly where specific interactions like hydrogen bonding are dominant, explicit solvent models are necessary. rsc.org In this hybrid approach, one or more solvent molecules are included explicitly in the quantum mechanical calculation, while the bulk solvent is still treated as a continuum. rsc.org
Table 2: Example of Calculated Absorption Maxima (λmax) in Different Solvents This table illustrates how the absorption maximum of a compound could be predicted to shift in solvents of varying polarity. Data is hypothetical for this compound.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift Type |
| n-Hexane | 1.88 | 215 | Reference |
| Chloroform | 4.81 | 212 | Hypsochromic |
| Ethanol | 24.5 | 208 | Hypsochromic |
| Water | 80.1 | 205 | Hypsochromic |
Modeling of Non-Covalent Interactions (NCI)
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial in determining the structure and properties of molecular systems. researchgate.netscielo.org.mx The NCI analysis method, based on the Reduced Density Gradient (RDG), is a powerful computational tool for visualizing and characterizing these weak interactions in real space. researchgate.netmdpi.com
This method analyzes the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity derived from the density gradient, which is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the density. scielo.org.mx This plot reveals different types of interactions:
Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at low density with negative sign(λ₂)ρ values, typically colored blue in visualizations. scielo.org.mx
Weak, attractive interactions (e.g., van der Waals forces) appear at low density around sign(λ₂)ρ = 0, typically colored green. scielo.org.mx
Strong, repulsive interactions (e.g., steric clashes) appear at low density with positive sign(λ₂)ρ values, typically colored red. scielo.org.mx
For this compound, NCI analysis could be used to study its dimerization, its interaction with solvent molecules, or its binding within a larger complex. The resulting 3D isosurfaces provide a clear and intuitive chemical picture of the non-covalent framework that complements the covalent structure. researchgate.net
Applications of Machine Learning in Predicting Reactivity and Selectivity
Machine learning (ML) has become an increasingly important tool in chemistry for predicting reaction outcomes, thereby accelerating the discovery and optimization of chemical transformations. arocjournal.commi-6.co.jp
Use of Electronic and Vibrational Descriptors
To train an ML model, molecules must be converted into numerical representations, or descriptors. beilstein-journals.org For predicting the reactivity of a compound like this compound, these descriptors can be derived from quantum chemical calculations and are designed to capture key electronic and steric properties. nih.gov
Electronic Descriptors: These can include calculated atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), which relate to a molecule's ability to act as a nucleophile or electrophile. scielo.org.mx
Vibrational Descriptors: Infrared (IR) stretching frequencies of key functional groups (like the C=O of the ester) can serve as descriptors that reflect bond strength and the electronic environment.
Steric Descriptors: These quantify the size and shape of the molecule or its substituents, which is crucial for predicting selectivity.
These expert-chosen descriptors are used to train models, such as multiple linear regressions or more complex neural networks, to correlate molecular features with experimental or computed outcomes like reaction yield or rate. arocjournal.combeilstein-journals.org
Modeling Enantioselectivity in Organocatalytic Reactions
Predicting the enantioselectivity of a reaction is a significant challenge in asymmetric catalysis. nih.gov ML models are particularly well-suited for this task, where they learn the subtle energy differences that govern which enantiomer is formed preferentially. rsc.orgresearchgate.net The target property for these models is often the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the (R) and (S) products. beilstein-journals.org
In a typical workflow, a dataset of organocatalytic reactions is assembled, including the structures of the substrate (e.g., a derivative of this compound), the chiral catalyst, and any reagents, along with the experimentally observed enantiomeric excess (e.e.). nih.govnih.gov The components are featurized using descriptors, and an ML algorithm (such as a support vector machine or neural network) is trained to predict ΔΔG‡. nih.gov These models can achieve high accuracy, sometimes predicting outcomes with a mean absolute error of less than 0.3 kcal/mol, and can be used to screen new catalysts or substrates virtually, guiding experimental efforts. nih.govresearchgate.net
Table 3: Example Performance of an ML Model for Predicting Enantioselectivity This table shows typical validation metrics for a machine learning model trained to predict enantioselectivity in a set of organocatalytic reactions. The values are illustrative.
| Metric | Value | Description |
| Mean Absolute Error (MAE) | 0.21 kcal/mol | The average absolute difference between the predicted and actual ΔΔG‡ values. nih.gov |
| R-squared (R²) | 0.85 | The proportion of the variance in the dependent variable that is predictable from the independent variables. |
| Root Mean Squared Error (RMSE) | 0.28 kcal/mol | The square root of the average of the squared differences between prediction and actual observation. |
Advanced Spectroscopic Characterization of Ethyl 2,2 Difluorobutanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, different types of NMR experiments can provide a comprehensive picture of the compound .
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In ethyl 2,2-difluorobutanoate, the ethyl group gives rise to two distinct signals. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ester group (OCH₂) appear as a quartet, resulting from coupling with the methyl protons. The chemical shifts for these protons are generally found in the ranges of δ 1.2–1.4 ppm for the CH₃ group and δ 4.1–4.3 ppm for the OCH₂ group. The methylene group (CH₂) adjacent to the difluorinated carbon shows a more complex multiplet pattern due to coupling with both the neighboring methyl group and the two fluorine atoms.
Table 1: ¹H NMR Data for this compound Derivatives
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| Ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanoate | 0.18 (s, 9H), 1.38 (t, 7.1 Hz, 3H), 2.60 (m, 2H), 3.11 (t, 6.6Hz, 1H), 4.36 (q, 7.1Hz, 2H) koreascience.kr |
| Ethyl 2,2-Difluoro-3-methyl-5-oxoheptanoate | 4.32 (q, J = 7.0 Hz, 2 H), 2.97–2.84 (m, 1 H) thieme-connect.com |
| Ethyl 2,2-Difluoro-5-oxo-3,5-diphenylhexanoate | 7.94–7.92 (m, 2 H), 7.57 (m, 1H) thieme-connect.com |
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In this compound, the carbonyl carbon of the ester group is typically the most downfield signal, appearing in the range of 163-164 ppm, and it exhibits a triplet splitting pattern due to coupling with the two adjacent fluorine atoms. koreascience.kr The carbon atom bonded to the two fluorine atoms (CF₂) shows a characteristic triplet in the range of 114-116 ppm with a large carbon-fluorine coupling constant. koreascience.krrsc.org The carbons of the ethyl group (OCH₂ and CH₃) and the other methylene carbon in the butanoate chain also give distinct signals. koreascience.kr
Table 2: ¹³C NMR Data for this compound Derivatives
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| Ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanoate | —2.42, 4.41 (t, 42 Hz), 13.94, 39.16 (t, 24.2 Hz), 63.19, 115.74 (t, 252.6 Hz), 163.77 (t, 31.9 Hz) koreascience.kr |
| Ethyl 4-acetamido-4-(4-bromophenyl)-2,2-difluorobutanoate | 169.5, 163.4 (t, J = 32.0 Hz), 138.2, 136.1, 128.6, 126.9, 114.7 (t, J = 250.0 Hz), 62.8, 47.7 (t, J = 4.0 Hz), 40.0 (t, J = 23.0 Hz), 27.1, 22.7, 14.0, 13.5 rsc.org |
| Ethyl 4-acetamido-2,2-difluoro-4-p-tolylbutanoate | 169.6, 163.5 (t, J = 32.0 Hz), 138.0, 137.9, 129.4, 126.0, 114.8 (t, J = 251.0 Hz), 62.9, 47.7 (t, J = 4.0 Hz), 40.0 (t, J = 23.0 Hz), 22.9, 21.2, 13.7 rsc.org |
¹⁹F NMR Spectroscopic Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for fluorinated compounds. researchgate.net The two fluorine atoms at the C2 position of this compound are chemically equivalent and thus typically show a single signal. The chemical shift of this signal is influenced by the surrounding chemical environment. ucsb.edu For instance, in ethyl 2,2-difluoro-4-iodobutanoate, the fluorine atoms exhibit complex splitting patterns due to coupling with adjacent protons. koreascience.kr The typical chemical shift range for CF₂ groups is between -110 to -125 ppm.
Table 3: ¹⁹F NMR Data for this compound Derivatives
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| Ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanoate | -108.6 (dt, J = 73.0 Hz, 17.1 Hz), -102.3 (ddd, J= 261 Hz, 14.6 Hz, 12.2 Hz) koreascience.kr |
| Ethyl 4-acetamido-4-(4-bromophenyl)-2,2-difluorobutanoate | -103.2 (dt, J = 263.2 Hz, 15.0 Hz, 1F), -104.6 (dt, J = 263.2 Hz, 15.0 Hz, 1F) rsc.org |
| Ethyl 4-acetamido-4-(4-cyanophenyl)-2,2-difluorobutanoate | -103.4 (dt, J = 267.0 Hz, 15.0 Hz, 1F), -104.11 (dt, J = 267.0 Hz, 15.0 Hz, 1F) rsc.org |
Theoretical Calculation of NMR Chemical Shifts (GIAO Method)
The prediction of NMR chemical shifts using quantum chemical calculations has become a powerful tool for verifying structural assignments. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose. researchgate.netresearchgate.net This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic nuclear magnetic shielding tensors for each nucleus in a molecule. nih.govscielo.br
The theoretical chemical shifts (δ_calc) are then obtained by subtracting the calculated shielding constant of the nucleus of interest (σ_calc) from the calculated shielding constant of a reference standard, typically tetramethylsilane (B1202638) (TMS) (σ_ref).
δ_calc = σ_ref - σ_calc
The accuracy of GIAO calculations is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP, ωB97X) and the basis set (e.g., 6-311++G(d,p)). scielo.brmdpi.comnih.gov For fluorinated compounds, it has been shown that the inclusion of diffuse functions in the basis set is crucial for achieving good agreement with experimental values. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are also often used to better simulate the experimental conditions in solution. mdpi.com
While a specific GIAO calculation for this compound was not found in the surveyed literature, the methodology is well-established for fluorinated organic molecules. researchgate.netnih.govscielo.br Such a calculation would first involve optimizing the molecule's geometry and then performing the GIAO-DFT calculation to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. wikipedia.org In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller fragment ions. chemguide.co.ukslideshare.net The resulting fragmentation pattern serves as a molecular fingerprint. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places), which allows for the determination of the elemental composition of an ion. researchgate.netlibretexts.org
For this compound (C₆H₁₀F₂O₂, Monoisotopic Mass: 152.0649 Da), the molecular ion peak [M]⁺• would be expected at m/z 152. Common fragmentation pathways for esters involve cleavage at the bonds adjacent to the carbonyl group. libretexts.org Expected fragment ions for this compound would include:
[M - OCH₂CH₃]⁺: Loss of the ethoxy group (m/z 107)
[M - CH₂CH₃]⁺: Loss of the ethyl group from the ethoxy moiety (m/z 123)
[COOCH₂CH₃]⁺: The ethoxycarbonyl fragment (m/z 73)
[CH₃CH₂]⁺: The ethyl fragment (m/z 29)
Predicted HRMS data for various adducts of this compound provide precise mass-to-charge ratios.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₁₁F₂O₂]⁺ | 153.07216 |
| [M+Na]⁺ | [C₆H₁₀F₂O₂Na]⁺ | 175.05410 |
| [M+NH₄]⁺ | [C₆H₁₄F₂NO₂]⁺ | 170.09870 |
Data sourced from PubChem. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy explores the molecular vibrations of a sample when it interacts with electromagnetic radiation. The two primary techniques, FT-IR and FT-Raman, are complementary and provide detailed information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, rock, etc.). libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Esters are well-known for showing a characteristic pattern of three strong absorptions.
For this compound, the key expected IR absorptions include:
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and butyl groups are expected in the region of 2850-3000 cm⁻¹. researchgate.net
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (ester) group stretch is predicted to be in the range of 1735-1755 cm⁻¹, typical for saturated aliphatic esters.
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. An asymmetric C-O-C stretch is expected around 1250-1150 cm⁻¹ and a symmetric one around 1150-1000 cm⁻¹.
C-F Stretching: The carbon-fluorine bonds will give rise to strong absorptions, typically in the 1100-1000 cm⁻¹ region, which may overlap with the C-O stretching bands.
CH₂/CH₃ Bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups appear in the 1470-1370 cm⁻¹ range. The CH₂ rocking peak for an ethyl group specifically is often seen near 780 cm⁻¹. spectroscopyonline.com
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Ester | 1735 - 1755 | Strong |
| C-O-C Stretch (asym) | Ester | 1250 - 1150 | Strong |
| C-O-C Stretch (sym) | Ester | 1150 - 1000 | Strong |
| C-F Stretch | -CF₂- | 1100 - 1000 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR absorption. spectroscopyonline.com In Raman spectroscopy, non-polar bonds and skeletal vibrations often produce stronger signals than polar bonds. mdpi.com Therefore, while the C=O stretch will be present, it is typically weaker than in the IR spectrum. Conversely, the C-C backbone and C-H stretching vibrations are usually prominent.
While specific experimental FT-Raman data for this compound is scarce in the literature, the expected spectrum can be inferred from general principles and data for similar molecules. nih.gov
Table 4: Predicted FT-Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 | Strong |
| C=O Stretch | Ester | 1735 - 1755 | Weak-Medium |
| C-C Stretch | Alkyl Backbone | 800 - 1200 | Medium-Strong |
| C-F Stretch | -CF₂- | 1100 - 1000 | Medium |
The combination of these advanced spectroscopic techniques provides a comprehensive characterization of this compound, enabling unambiguous structural verification and detailed insight into its chemical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like this compound, the ester chromophore dictates the primary electronic transitions observed.
Experimental UV-Vis Spectral Data
Specific experimental UV-Vis spectral data for neat this compound is not extensively detailed in publicly available literature. However, the spectroscopic properties can be inferred from the behavior of similar aliphatic esters. The primary chromophore in this molecule is the carbonyl group (C=O) of the ester function.
Aliphatic esters typically exhibit two main absorption bands in the UV region:
A weak absorption band (low molar absorptivity, ε) around 205-215 nm, which is attributed to the n → π* (n-to-pi-star) transition. This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group.
A strong absorption band (high molar absorptivity, ε) below 200 nm, corresponding to the π → π* (pi-to-pi-star) transition.
For related α-fluoroesters, the introduction of fluorine atoms can induce a slight hypsochromic (blue) shift in the n → π* transition. In a study involving Ethyl bromo-difluoroacetate (BrCF₂COOEt), a structurally similar compound, the UV absorption was noted to occur at wavelengths less than 300 nm. rsc.org The UV-Vis spectrum is typically recorded as a plot of absorbance versus wavelength, and the data is used to identify chromophoric groups within a molecule. msu.edu
Table 1: Typical UV Absorption for Aliphatic Ester Chromophores
| Transition Type | Approximate λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | 205 - 215 | Low (~100) |
| π → π* | < 200 | High (>1000) |
Time-Dependent Density Functional Theory (TD-DFT) for Spectral Assignment
To overcome the limitations of experimental data and to gain deeper insight into the electronic structure, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used for predicting and assigning electronic absorption spectra. ias.ac.inresearchgate.net This method calculates the excited-state properties of molecules, providing information on transition energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., HOMO→LUMO). ias.ac.inresearchgate.net
TD-DFT calculations for esters and fluorinated compounds involve optimizing the molecule's ground-state geometry and then computing the vertical excitation energies. titech.ac.jp The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set is crucial for obtaining results that correlate well with experimental data. beilstein-journals.org Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM), which is important as solvent polarity can shift absorption bands. ias.ac.in
For a molecule like this compound, TD-DFT would be used to:
Calculate the energies of the main electronic transitions, such as the n → π* and π → π* transitions associated with the ester group.
Assign the calculated absorption bands to specific molecular orbital transitions. For instance, the n → π* transition typically involves the Highest Occupied Molecular Orbital (HOMO), which is localized on the oxygen lone pairs, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the C=O π* bond.
Investigate the influence of the difluoro-substituents on the electronic structure and the resulting UV-Vis spectrum.
Studies on related ester derivatives have successfully used TD-DFT to assign experimentally observed UV-Vis bands, showing excellent agreement between theoretical and experimental spectra. ias.ac.inresearchgate.net
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. rsc.org
While a specific single-crystal structure for this compound is not available in the reviewed literature, studies on related fluorinated ester derivatives provide insight into the structural characteristics that can be expected. For example, the crystal structure of [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester has been determined, revealing detailed molecular geometry. uomphysics.net
A typical SC-XRD study would yield a crystallographic information file (CIF) containing key data such as:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates for each atom in the molecule.
Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between adjacent bonds.
Table 2: Illustrative Crystallographic Data for a Representative Fluorinated Ester Derivative ([2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄BrFO₄ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.1444(13) |
| b (Å) | 8.2781(10) |
| c (Å) | 38.423(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3226.6(7) |
| Z (molecules/unit cell) | 8 |
Data sourced from a study on a related benzophenone (B1666685) derivative for illustrative purposes. uomphysics.net
This data allows for a detailed analysis of the molecular conformation and how it is influenced by the electronic and steric effects of its substituents, including fluorine atoms.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution calculated from crystallographic data. uomphysics.nettandfonline.com The Hirshfeld surface is a unique boundary for each molecule in a crystal, defined at the point where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.
By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance from the surface to the nearest nucleus outside) onto the surface, a detailed picture of intermolecular contacts emerges. Close contacts, such as hydrogen bonds, are highlighted as red regions on the surface map.
H···H contacts: Typically the most abundant, representing van der Waals forces.
O···H/H···O contacts: Indicative of C-H···O hydrogen bonds.
F···H/H···F contacts: Weak hydrogen bonds involving the fluorine atoms.
C···H/H···C contacts: Often related to C-H···π interactions.
Studies on fluorinated esters and related molecules show that H···H, O···H, and F···H contacts are significant in stabilizing the crystal structure. uomphysics.nettandfonline.comresearchgate.net
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fluorinated Boronate Ester
| Contact Type | Contribution (%) |
|---|---|
| H···H | 28.1 |
| F···H | 23.9 |
| F···F | 14.1 |
| C···H | 9.3 |
| O···H | 7.9 |
| F···C | 7.2 |
Data sourced from a study on 5,5-dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane for illustrative purposes. tandfonline.comfigshare.com
This analysis is crucial for understanding how the presence of fluorine atoms influences the supramolecular assembly and the resulting physicochemical properties of the material.
Applications of Ethyl 2,2 Difluorobutanoate in Advanced Organic Synthesis
Ethyl 2,2-Difluorobutanoate as a Versatile Synthetic Building Block
The reactivity of this compound allows for its participation in a wide array of chemical transformations, establishing it as a cornerstone in the synthesis of fluorinated compounds. solubilityofthings.com Its utility stems from the ability of the difluoromethylene group to influence the reactivity of the adjacent carbonyl group and to serve as a stable scaffold for further chemical modifications.
Construction of Complex Fluorinated Scaffolds
The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. This compound serves as an excellent starting material for the construction of such scaffolds. nih.govenamine.net For instance, it can undergo reactions at the α-position to the ester, or the ester itself can be transformed, allowing for the stepwise assembly of complex fluorinated molecules. The presence of the two fluorine atoms can also direct the stereochemical outcome of reactions at adjacent centers, providing a powerful tool for controlling the three-dimensional structure of the final product.
Stereoselective Synthesis of α-Quaternary Fluorinated Compounds
The creation of chiral molecules containing a quaternary carbon center, particularly one bearing a fluorine atom, is a significant challenge in organic synthesis. nih.govrsc.org this compound has been employed in methodologies aimed at the stereoselective synthesis of α-quaternary fluorinated compounds. These methods often involve the reaction of an enolate derived from the ester with an electrophile. The steric and electronic properties of the difluoroalkyl group can play a crucial role in controlling the facial selectivity of the attack, leading to the formation of a single enantiomer or diastereomer. The development of catalytic asymmetric methods for these transformations is an active area of research. mdpi.com
Precursor for Fluoroalkylated Carbonyl Moieties
This compound is a valuable precursor for the synthesis of various fluoroalkylated carbonyl moieties. sigmaaldrich.com The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or converted to an amide. These transformations provide access to a range of difluoroalkylated building blocks that can be incorporated into larger molecules. For example, the corresponding α,α-difluoro ketones, which can be derived from this compound, are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The introduction of fluorine into these ring systems can lead to compounds with enhanced biological activity. This compound has proven to be a useful starting material for the synthesis of several classes of fluorinated nitrogen heterocycles. pitt.edugoogle.commdpi.com
Preparation of Difluoropyrrolidone Derivatives
Pyrrolidones are a common structural motif in many biologically active compounds. The synthesis of difluorinated pyrrolidone derivatives can be achieved using this compound. One approach involves a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester derived from this compound, followed by cyclization. For instance, the reaction of ethyl 4-cyano-2,2-difluorobutanoate, which can be prepared from ethyl bromodifluoroacetate and acrylonitrile (B1666552), can lead to difluoropyrrolidone structures. sigmaaldrich.com
Synthesis of Difluoropiperidine Structures
Piperidines are another important class of nitrogen-containing heterocycles. This compound can be utilized in the synthesis of difluoropiperidine derivatives. sigmaaldrich.comsigmaaldrich.com A key strategy involves the copper-mediated Michael addition of ethyl bromodifluoroacetate to acrylonitrile to form ethyl 4-cyano-2,2-difluorobutanoate. sigmaaldrich.com This intermediate can then be subjected to reductive cyclization to afford the difluoropiperidine ring system. This method provides a practical route to these valuable fluorinated building blocks. sigmaaldrich.com
Below is a table summarizing the types of reactions and resulting compounds discussed:
| Starting Material | Reagent/Reaction Type | Product Class | Reference |
| This compound | Enolate formation and alkylation | α-Quaternary fluorinated compounds | nih.govrsc.org |
| This compound | Hydrolysis, reduction, or amidation | Fluoroalkylated carbonyl moieties | sigmaaldrich.com |
| Ethyl bromodifluoroacetate and acrylonitrile | Copper-mediated Michael addition | Ethyl 4-cyano-2,2-difluorobutanoate | sigmaaldrich.com |
| Ethyl 4-cyano-2,2-difluorobutanoate | Reductive cyclization | Difluoropyrrolidone derivatives | sigmaaldrich.com |
| Ethyl 4-cyano-2,2-difluorobutanoate | Reductive cyclization | Difluoropiperidine structures | sigmaaldrich.comsigmaaldrich.com |
This table showcases the versatility of this compound and its derivatives in the synthesis of a variety of fluorinated organic molecules.
Role in Multi-Step Synthetic Sequences
Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. organic-chemistry.orgyoutube.comchemistryguru.com.sglibretexts.org this compound can serve as a valuable component in such sequences due to the reactivity imparted by the difluoromethyl group and the ester functionality.
The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. uliege.bewikipedia.orgscribd.com This reaction typically involves the reaction of a ketone with a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane (B81311) ring. wikipedia.org The process is fundamental for the synthesis of various natural products, including steroids. wikipedia.orgscribd.com
The classical Robinson annulation sequence involves two key steps:
Michael Addition: A nucleophile, typically an enolate, adds to an α,β-unsaturated ketone (the Michael acceptor). uliege.belibretexts.org
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular cyclization followed by dehydration to yield a cyclohexenone derivative. uliege.belibretexts.org
While direct literature examples of this compound participating in Robinson annulation are not prevalent, its structural features suggest a potential role as a Michael donor. The presence of the two electron-withdrawing fluorine atoms can enhance the acidity of the α-protons, facilitating the formation of an enolate under basic conditions. This enolate could then, in principle, initiate a Michael addition to an appropriate acceptor.
A hypothetical reaction scheme is presented below:
| Step | Reactants | Product | Description |
| 1 | This compound + α,β-Unsaturated Ketone | 1,5-Diketone intermediate | The enolate of this compound attacks the β-carbon of the unsaturated ketone. |
| 2 | 1,5-Diketone intermediate | Cyclohexenone derivative | Intramolecular aldol condensation of the diketone leads to the final ring product. |
The feasibility and efficiency of such a reaction would depend on the specific reaction conditions and the nature of the Michael acceptor. The steric hindrance and electronic effects of the difluoroalkyl group would play a crucial role in the outcome of the reaction.
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is widely used for the synthesis of a variety of organic compounds. wikipedia.org The nucleophiles in Michael additions are typically stabilized enolates, such as those derived from β-ketoesters or malonates. libretexts.org
This compound can be envisioned as a precursor to a nucleophilic species for Michael additions. The generation of a carbanion α to the difluoromethyl group would create a potent nucleophile. Research on related compounds, such as ethyl bromodifluoroacetate, has shown that copper-mediated reactions can facilitate the addition to Michael acceptors. youtube.com
A plausible reaction pathway for the Michael addition involving this compound is outlined in the following table:
| Reactant 1 (Michael Donor Precursor) | Reactant 2 (Michael Acceptor) | Catalyst/Reagent | Product Type |
| This compound | α,β-Unsaturated Ketone | Base (e.g., NaH, LDA) | γ-Difluoro-δ-ketoester |
| This compound | α,β-Unsaturated Ester | Base (e.g., NaH, LDA) | Difluorinated Adipate Derivative |
| This compound | Acrylonitrile | Base (e.g., NaH, LDA) | γ-Cyano-α,α-difluorocarboxylate |
The resulting products, which contain the gem-difluoroalkyl motif, are valuable intermediates for the synthesis of fluorinated analogues of biologically active molecules. The difluoromethyl group can act as a bioisostere for a carbonyl group or an ether oxygen, potentially enhancing the metabolic stability and pharmacokinetic properties of the parent compound. nih.gov
Development of Chiral Gem-Difluoroalkyl Reagents
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Chiral molecules containing gem-difluoroalkyl groups are of particular interest in medicinal chemistry and materials science. organicchemistrytutor.comnih.gov The development of synthetic methods to access these compounds in an enantiomerically pure form is an active area of research.
This compound can serve as a starting material for the synthesis of chiral gem-difluoroalkyl reagents. One potential strategy involves the enantioselective reduction of a β-keto-α,α-difluoroester derived from this compound. Subsequent transformations could then lead to a variety of chiral building blocks.
A representative synthetic sequence could be:
| Step | Transformation | Reagents | Intermediate/Product |
| 1 | Claisen Condensation | Strong Base, Ester | β-Keto-α,α-difluoroester |
| 2 | Asymmetric Reduction | Chiral Reducing Agent | Chiral β-Hydroxy-α,α-difluoroester |
| 3 | Functional Group Manipulation | Various | Chiral gem-difluoroalkyl reagent |
The development of such synthetic routes would provide valuable tools for the construction of complex, fluorine-containing chiral molecules. The ability to introduce a chiral center adjacent to the difluoromethyl group opens up possibilities for creating novel compounds with unique stereochemical and electronic properties.
Future Research Trajectories and Challenges in Ethyl 2,2 Difluorobutanoate Research
Development of Innovative and Sustainable Synthetic Methods
The evolution of synthetic chemistry is increasingly shaped by the principles of green chemistry, emphasizing the need for processes that are not only efficient but also environmentally responsible. This paradigm shift is particularly relevant in the synthesis of organofluorine compounds, including Ethyl 2,2-difluorobutanoate.
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The development of advanced catalytic systems is central to improving the synthesis of α,α-difluoroesters. Current research explores a variety of catalytic platforms to enhance reaction efficiency and selectivity.
Transition-metal catalysis remains a cornerstone, with copper, palladium, and nickel complexes showing significant promise. beilstein-journals.org For instance, copper-mediated reactions, such as the Michael addition of ethyl bromodifluoroacetate to acceptors, are being refined for large-scale preparations due to their efficiency, despite challenges with side products. thieme-connect.com Palladium catalysts, often paired with specialized ligands, offer high selectivity in cross-coupling reactions. beilstein-journals.org Nickel catalysis has also emerged as a powerful tool, for example, in the umpolung difluoroalkylation of imines to generate β-difluoroalkylated amines, showcasing its versatility. researchgate.net
Photoredox catalysis represents a frontier in sustainable synthesis, utilizing visible light to generate reactive radical species under mild conditions. beilstein-journals.orgacs.orgacs.org For example, iridium-based photocatalysts can activate chlorodifluoroacetic acid (CDFA), a commercially available feedstock, to generate a gem-difluoro carboxy alkyl radical. This radical can then engage with various olefins to form α,α-difluoroesters, demonstrating a novel and sustainable pathway. acs.orgrsc.org Iron-catalyzed multicomponent reactions are also being explored, providing a cost-effective and environmentally friendly alternative to precious metal catalysts for constructing complex fluorinated molecules. chemrxiv.orgnih.gov
Organocatalysis offers another metal-free approach, using small organic molecules to catalyze enantioselective fluorinations. whiterose.ac.uk These catalysts are often more stable, less toxic, and more economical than their transition-metal counterparts, aligning well with the goals of sustainable chemistry.
| Catalyst Type | Example System | Application | Key Advantages | Ref |
| Transition Metal | Copper(I) with TMEDA | Michael addition of ethyl bromodifluoroacetate | Suitable for large-scale synthesis | thieme-connect.com |
| Palladium with chiral NHC ligand | Asymmetric fluorination of oxindoles | High yields, potential for enantioselectivity | beilstein-journals.org | |
| Nickel with SPANamine ligand | α-fluorination of β-ketoesters | Air and moisture-stable complexes | beilstein-journals.org | |
| Photocatalysis | Iridium-based complex | Activation of CDFA for reaction with olefins | Mild conditions, uses visible light, sustainable | acs.orgrsc.org |
| Organocatalysis | Chiral bis-urea catalyst | Nucleophilic fluorination | Metal-free, recoverable catalyst | whiterose.ac.uk |
Design of Atom-Economical and Environmentally Benign Protocols
A major goal in modern synthesis is to maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. acs.org Traditional methods for synthesizing fluorinated compounds often use stoichiometric fluorinating agents and generate significant waste. dur.ac.uk
Recent advancements focus on designing more atom-economical and greener protocols. Photoredox catalysis, for instance, enables the use of simple, abundant feedstocks like α-halodifluoroacetic acids, which are activated to generate the desired fluorinated synthons directly in the reaction mixture. acs.orgacs.org This approach avoids the preparation of complex, and often unstable, fluorinating reagents, thereby improving both step- and atom-economy.
The choice of solvent and reagents is also critical. Researchers are exploring solvent-free reaction conditions or the use of environmentally benign solvents to replace hazardous ones. rsc.org For example, visible-light-mediated protocols can often be performed in less harmful solvents, and the development of catalyst-free systems, such as the use of the α-difluoromethylene group to self-activate transesterification in vitrimers, represents a significant step towards greener polymer chemistry. rsc.org
Addressing Regio- and Stereoselectivity Challenges
Controlling the precise spatial arrangement of atoms is a fundamental challenge in organic synthesis, particularly when creating chiral centers. For this compound and related molecules, achieving high regio- and stereoselectivity is crucial for their application in fields like medicinal chemistry.
Strategies for Controlling Site-Selective Fluorination
Introducing fluorine atoms at a specific position within a molecule without affecting other functional groups requires precise control. Site-selective fluorination often relies on directing groups that position the fluorinating agent at a specific C-H bond. beilstein-journals.org While effective, this strategy can require extra steps for the addition and removal of the directing group.
Alternative strategies are emerging. For example, copper(I)-initiated protocols can achieve site-selective fluorination of unactivated C(sp³)–H bonds in ketones and esters by leveraging the inherent reactivity of the substrate and catalyst. researchgate.net Radical fluorination methods, often initiated by photoredox catalysis, can also exhibit site selectivity based on the stability of the radical intermediate (typically 3° > 2° > 1°). ucl.ac.uk However, controlling selectivity in molecules with multiple similar C-H bonds remains a significant hurdle, necessitating the development of more sophisticated catalytic systems that can differentiate between electronically and sterically similar sites.
Advancement in Enantioselective Synthesis
The creation of a single enantiomer of a chiral molecule is a paramount challenge. The synthesis of chiral α,α-difluorinated esters has been explored through various asymmetric catalytic strategies. researchgate.net
One approach involves the asymmetric fluorination of prochiral precursors. For example, chiral palladium complexes have been used for the enantioselective fluorination of β-ketoesters, which are precursors to chiral α-fluoro-β-hydroxy esters. beilstein-journals.org Similarly, cobalt and nickel complexes with chiral ligands, such as Jacobsen's salen ligand, have been employed in the asymmetric α-fluorination of β-ketoesters with good enantioselectivity. beilstein-journals.org
Another strategy is the enantioselective Reformatsky reaction. The use of chiral ligands in the reaction of bromodifluoroacetate with aldehydes or imines has been investigated for the synthesis of β-hydroxy- or β-amino-α,α-difluoroesters, though achieving high levels of enantioselectivity has proven difficult. researchgate.netlookchem.com Asymmetric dihydroxylation of α,α-difluoromethylated olefins has also been shown to be an effective method for producing chiral α,α-difluoromethylated tertiary alcohols with excellent yields and enantiomeric ratios. researchgate.net Future work will likely focus on designing new chiral ligands and catalysts that can provide higher enantiocontrol in the synthesis of compounds like this compound.
| Method | Catalyst/Reagent | Substrate Type | Product | Enantioselectivity (ee) | Ref |
| Asymmetric Fluorination | Co(acac)₂ with (R,R)-Jacobsen's salen ligand | β-ketoesters | α-fluorinated β-ketoesters | Good | beilstein-journals.org |
| Asymmetric Fluorination | Nickel-diamine complex | α-chloro-β-ketoesters | α-fluoro-β-ketoesters | up to 85% | beilstein-journals.org |
| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | α,α-difluoromethylated olefins | α,α-difluoromethylated tertiary alcohols | Excellent | researchgate.net |
| Imino-Reformatsky | Zinc / Chiral Ligands | Imines and bromodifluoroacetate | β-amino-α,α-difluoroesters | Low | researchgate.netlookchem.com |
Scalable Synthesis and Industrial Relevance
The transition of a synthetic method from a laboratory-scale experiment to an industrial process presents numerous challenges. For this compound, its utility as a building block is directly tied to the availability of a robust and scalable synthesis.
Many modern synthetic methods, particularly those involving complex catalysts or sensitive reagents, are difficult to scale up. acs.org For instance, certain fluorinating agents like (diethylamino)sulfur trifluoride (DAST) are not considered viable for large-scale production due to high costs and safety concerns. thieme-connect.com In contrast, methods like the copper-mediated Michael addition are being considered for industrial process development. thieme-connect.com A successful example of scaling up is the synthesis of ethyl 2,2-difluoropropionate, a close analog of the target compound, which has been performed on a 20-mole scale using DeoxoFluor, demonstrating that with the right choice of reagents, large-scale production is feasible. chemicalbook.com
Future research must prioritize the development of protocols that utilize inexpensive, stable, and readily available starting materials and catalysts. The operational simplicity of the reaction is also key; methods that avoid cryogenic temperatures, inert atmospheres, and complex purification procedures are more likely to be adopted by industry. Photoredox catalysis and flow chemistry are promising in this regard, as they can offer safer, more controlled, and scalable reaction environments. acs.orgresearchgate.net The ultimate goal is to create a synthetic route to this compound that is not only efficient and selective but also economically viable and environmentally sustainable on an industrial scale.
Integration of Advanced Computational Design and Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is becoming a cornerstone of modern chemical research, a trend that holds significant promise for the study of this compound. This integration allows for a more rational, efficient, and predictive approach to designing synthetic routes and understanding reaction mechanisms, moving beyond traditional trial-and-error methodologies. numberanalytics.com
Advanced computational tools, particularly Density Functional Theory (DFT) and machine learning (ML), are being employed to provide deep insights into fluorination reactions. researchgate.net DFT calculations can model the electronic and steric factors that govern reaction outcomes, helping to predict the regioselectivity of fluorination processes. researchgate.net For reactions involving the introduction of the difluoromethyl group, computational models can elucidate complex reaction pathways and transition states. nih.govescholarship.org For instance, understanding the energetics of competing reaction pathways is crucial for optimizing conditions to favor the desired product. acs.org
Machine learning is emerging as a powerful tool for predicting reaction outcomes based on large datasets of experimental results. researchgate.net By analyzing various molecular parameters and their complex, non-linear dependencies, ML algorithms like neural networks and decision trees can be trained to predict the product distribution of reactions such as the regioselective difluorination of alkenes. researchgate.netrsc.org These models can learn from features like atomic partial charges, NMR chemical shifts, and other structural properties calculated via quantum mechanics (QM) to achieve high predictive accuracy. wuxibiology.com A combined QM/ML approach has been successfully used to predict optimal reaction conditions—including reagents and bases—and yields for deoxyfluorination reactions, demonstrating a powerful strategy that can be adapted for processes involving this compound. rsc.org
This predictive power enables researchers to prescreen substrates and reagents, identifying promising candidates for synthesis before committing resources to the laboratory. numberanalytics.com By computationally modeling the reaction of this compound with various nucleophiles or in different catalytic systems, chemists can anticipate potential side reactions, optimize yields, and design more effective synthetic strategies. acs.org This integrated approach accelerates the discovery of new reactions and molecules by focusing experimental efforts on the most viable pathways. scribd.com
Table 1: Computational Approaches in Fluorination Chemistry
| Computational Method | Application in Synthesis | Predicted Parameters | Relevance to this compound |
| Density Functional Theory (DFT) | Mechanistic investigation of reaction pathways. nih.gov | Transition state energies, reaction barriers, electronic properties. researchgate.netescholarship.org | Predicting reactivity and selectivity in reactions involving the difluorobutyrate moiety. |
| Machine Learning (ML) | Predicting reaction outcomes and optimizing conditions. researchgate.net | Product ratios (e.g., regioselectivity), reaction yields. rsc.orgrsc.org | Guiding the choice of substrates and reagents for efficient synthesis of derivatives. |
| Quantum Mechanics/Machine Learning (QM/ML) | High-accuracy prediction of optimal reaction conditions. rsc.org | Best reagent/base combinations, expected product yield. rsc.org | Accelerating the development of new synthetic methods starting from this compound. |
Expanding the Scope of Synthetic Applications in Novel Chemical Spaces
This compound is not merely a chemical curiosity but a valuable building block for accessing novel chemical spaces, particularly in the synthesis of complex and biologically relevant molecules. The gem-difluoroethyl group it contains is a key pharmacophore that can impart unique properties to a molecule, such as altered metabolic stability and binding affinity. rsc.org Future research will focus on leveraging this building block to construct a diverse array of molecular architectures that are otherwise difficult to access.
One of the most promising areas is the synthesis of novel heterocyclic compounds. uomus.edu.iqekb.eg Heterocycles are foundational scaffolds in medicinal chemistry and materials science. ekb.egiupac.org this compound can serve as a precursor to difluorinated lactams, pyrrolidones, and other nitrogen-containing rings. For example, related difluoro-iodo esters have been successfully used to prepare N-substituted 3,3-difluoro-2-pyrrolidones. The difluorinated ester acts as a key intermediate that can react with primary amines to construct the heterocyclic core.
Furthermore, the reactivity of the ester group and the α-carbon allows for various transformations. In one documented application, this compound was used in the synthesis of potent inhibitors for the enzyme Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for antimalarial drugs. In this synthesis, the ester was a key component in building a substituted triazolopyrimidine ring system. Similarly, it has been employed in the synthesis of reversible inhibitors of monoacylglycerol lipase, where it was reacted with a deprotonated sulfoxide (B87167) to create a more complex β-sulfinyl ester structure.
The development of new synthetic methods will further expand the utility of this compound. For instance, novel catalytic systems could enable its use in cross-coupling reactions or asymmetric synthesis, opening pathways to chiral, difluorinated molecules. The strategic incorporation of the difluorobutyrate moiety can lead to compounds with enhanced biological activity or novel material properties. Research into its reaction with a wider range of nucleophiles and electrophiles will undoubtedly uncover new transformations and expand the accessible chemical space.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2,2-difluorobutanoate via esterification?
- Methodological Answer : The synthesis typically involves esterification of 2,2-difluorobutanoic acid with ethanol under acidic catalysis. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Concentrated sulfuric acid (0.5–1 mol%) or p-toluenesulfonic acid (PTSA).
- Solvent : Toluene or dichloromethane to azeotropically remove water.
- Monitoring : Reaction progress is tracked via FT-IR (disappearance of carboxylic acid C=O peak at ~1700 cm⁻¹) or GC-MS .
- Data Consideration : Yield optimization requires stoichiometric excess of ethanol (2:1 molar ratio to acid) and reflux duration of 8–12 hours.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for triplet signals (J ≈ 6–8 Hz) for CH₂ groups adjacent to fluorine atoms. Ethyl ester protons appear as quartets (δ ~4.1–4.3 ppm).
- ¹⁹F NMR : Two equivalent fluorine atoms produce a singlet at δ ~-120 to -125 ppm.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 124.0860 (C₄H₆F₂O₂) with fragmentation patterns indicating loss of ethoxy (45 Da) and CO₂ (44 Da) groups .
- Elemental Analysis : Confirm %C, %H, and %F alignment with theoretical values (C: 38.71%, H: 4.88%, F: 30.62%) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
- Waste Management : Segregate fluorinated waste for specialized disposal to prevent environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-difluoro substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The difluoro group increases steric hindrance at the β-carbon, reducing accessibility for nucleophiles.
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the ester carbonyl and enhancing electrophilicity.
- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., ethyl butanoate) under identical SN2 conditions (e.g., NaOH/ethanol). Monitor via kinetic studies (GC or HPLC) .
Q. What catalytic systems are effective for selective hydrogenation of this compound to 2,2-difluoroethanol, and how does catalyst composition impact selectivity?
- Methodological Answer :
- Catalyst Selection : Cu-Zn-Al-Mn quaternary catalysts (e.g., Cu:Zn:Al:Mn = 5:3:1:1) achieve >85% selectivity.
- Mechanistic Insight : Mn dopants stabilize Cu⁰ active sites, reducing over-hydrogenation to difluoroethane.
- Optimization : Vary H₂ pressure (2–5 MPa) and temperature (120–150°C). Analyze products via GC-FID and isotopic labeling (D₂) to trace hydrogenation pathways .
Q. How can computational chemistry (DFT/MD simulations) predict the solvation dynamics and thermodynamic stability of this compound in polar aprotic solvents?
- Methodological Answer :
- DFT Setup : Use B3LYP/6-311++G(d,p) basis set to calculate Gibbs free energy of solvation (ΔG_solv) in solvents like DMSO or acetonitrile.
- MD Simulations : Simulate solvent-solute interactions (e.g., radial distribution functions for F–solvent atom pairs) using GROMACS or AMBER.
- Validation : Compare predicted solubility with experimental HPLC-measured logP values .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported boiling points for this compound (e.g., 112°C vs. 118°C)?
- Methodological Answer :
- Source Evaluation : Cross-reference data from NIST (reliable) vs. commercial databases (often unverified).
- Experimental Replication : Perform distillation under controlled pressure (e.g., reduced pressure at 50 mbar) using calibrated thermocouples.
- Purity Confirmation : Ensure sample purity >99% via GC-MS before measurement. Contaminants like residual acid or ethanol can alter boiling points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
